Ethyl 2-acetoxycyclopropanecarboxylate
Description
The exact mass of the compound Ethyl 2-(acetyloxy)cyclopropanecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120426. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetyloxycyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-11-8(10)6-4-7(6)12-5(2)9/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYCEOHZDOYNHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298056 | |
| Record name | ethyl 2-(acetyloxy)cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72229-07-3 | |
| Record name | Ethyl 2-(acetyloxy)cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72229-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 120426 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072229073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72229-07-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(acetyloxy)cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(acetyloxy)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Formation of Ethyl 2-Acetoxycyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of ethyl 2-acetoxycyclopropanecarboxylate, a functionalized cyclopropane derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific compound, this guide presents the most plausible formation mechanisms based on well-established synthetic methodologies for analogous structures. The information herein is intended to provide a robust theoretical and practical framework for the synthesis and further investigation of this molecule.
Two principal synthetic strategies are detailed: the direct rhodium-catalyzed cyclopropanation of vinyl acetate with ethyl diazoacetate, and a two-step sequence involving a Kulinkovich-type cyclopropanation followed by acetylation.
Route 1: Rhodium-Catalyzed Cyclopropanation of Vinyl Acetate
The most direct and atom-economical approach to this compound is the transition metal-catalyzed reaction between vinyl acetate and ethyl diazoacetate. Dirhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds and the subsequent stereoselective formation of cyclopropanes.[1][2][3][4]
Mechanism of Formation
The catalytic cycle for the rhodium(II)-catalyzed cyclopropanation is initiated by the reaction of the rhodium(II) catalyst with ethyl diazoacetate, leading to the extrusion of dinitrogen gas and the formation of a rhodium-carbene intermediate. This electrophilic carbene then reacts with the electron-rich double bond of vinyl acetate in a concerted, though possibly asynchronous, manner to yield the cyclopropane ring. The configuration of the alkene is generally retained in the product.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 39. Enantioselective synthesis of vinylcyclopropanes by rhodium(II) catalyzed decomposition of vinyldiazomethanes in the presence of alkenes - The Davies Group [scholarblogs.emory.edu]
Spectroscopic and Synthetic Profile of Ethyl 2-Acetoxycyclopropanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of ethyl 2-acetoxycyclopropanecarboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of available data for structurally related compounds and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, a plausible synthetic protocol and standard methodologies for spectroscopic analysis are outlined.
Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound and its key structural analogs. These values are intended to serve as a reference for the identification and characterization of this molecule.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
Predicted for this compound in CDCl₃ at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) | Notes |
| ~4.5 - 4.8 | m | 1H | H-2 (CH-OAc) | Downfield shift due to electronegative acetate group. |
| ~4.1 - 4.2 | q | 2H | -O-CH₂-CH₃ | Typical range for ethyl ester methylene protons. |
| ~2.0 - 2.1 | s | 3H | -O-C(O)-CH₃ | Characteristic singlet for acetate methyl protons. |
| ~1.8 - 2.0 | m | 1H | H-1 (CH-COOEt) | |
| ~1.2 - 1.4 | m | 2H | H-3 (CH₂) | Cyclopropyl methylene protons. |
| ~1.2 - 1.3 | t | 3H | -O-CH₂-CH₃ | Typical range for ethyl ester methyl protons. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Predicted for this compound in CDCl₃ at 100 MHz.
| Chemical Shift (δ) ppm | Assignment (Predicted) | Notes |
| ~170 - 172 | -O-C (O)-CH₃ | Acetate carbonyl carbon. |
| ~168 - 170 | -C (O)-O-CH₂-CH₃ | Ester carbonyl carbon. |
| ~65 - 68 | C-2 (CH-OAc) | Carbon bearing the acetate group. |
| ~60 - 62 | -O-CH₂ -CH₃ | Ethyl ester methylene carbon. |
| ~25 - 28 | C-1 (CH-COOEt) | Carbon bearing the ester group. |
| ~20 - 22 | -O-C(O)-CH₃ | Acetate methyl carbon. |
| ~14 - 16 | C-3 (CH₂) | Cyclopropyl methylene carbon. |
| ~14 | -O-CH₂-CH₃ | Ethyl ester methyl carbon. |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment (Predicted) | Intensity |
| ~2980 | C-H stretch (alkane) | Medium |
| ~1740 | C=O stretch (ester, acetate) | Strong |
| ~1230 | C-O stretch (acetate) | Strong |
| ~1180 | C-O stretch (ester) | Strong |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Ion Assignment (Predicted) | Notes |
| 172 | [M]⁺ | Molecular ion |
| 129 | [M - C₂H₅O]⁺ | Loss of ethoxy group |
| 113 | [M - OCOCH₃]⁺ | Loss of acetyl group |
| 101 | [M - COOC₂H₅]⁺ | Loss of carbethoxy group |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis Protocol: Acetylation of Ethyl 2-hydroxycyclopropanecarboxylate
This proposed synthesis involves the acetylation of the corresponding hydroxy ester.
Materials:
-
Ethyl 2-hydroxycyclopropanecarboxylate
-
Acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, chromatography columns).
Procedure:
-
Dissolve ethyl 2-hydroxycyclopropanecarboxylate in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a slight excess of pyridine or triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a slight excess of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute hydrochloric acid (if pyridine was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean plates first, which is then automatically subtracted from the sample spectrum.
2.2.3. Mass Spectrometry (MS)
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Ion Source Temperature: 200-230 °C
-
Electron Energy: 70 eV
-
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-400 amu.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
An In-depth Technical Guide to Ethyl 2-acetoxycyclopropanecarboxylate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-acetoxycyclopropanecarboxylate, a functionally rich organic molecule, holds significant potential in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties and reactivity, offering valuable insights for its application in research and development.
Core Chemical Properties
This compound (CAS No: 72229-07-3) is a colorless to light yellow liquid with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1][2] Due to its strained cyclopropane ring and the presence of two ester functionalities, this compound exhibits a unique combination of stability and reactivity. For optimal stability, it should be stored in a dry environment at 2-8°C.[1]
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | Value (this compound) | Value (Ethyl 2-acetoxypropanoate) |
| CAS Number | 72229-07-3 | 545-33-5 |
| Molecular Formula | C₈H₁₂O₄ | C₇H₁₂O₄ |
| Molecular Weight | 172.18 g/mol [1][2] | 160.17 g/mol [3] |
| Boiling Point | Data not available | 171 °C (calculated)[3] |
| Melting Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| Solubility | Data not available | Log10 of Water solubility in mol/l: -0.59 (calculated)[3] |
| Storage Temperature | 2-8°C[1] | Not specified |
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. However, analysis of related compounds can provide expected spectral features. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the protons on the cyclopropane ring, which would likely appear as complex multiplets due to their diastereotopic nature. The ¹³C NMR would show distinct resonances for the carbonyl carbons of the ester and acetate groups, as well as for the carbons of the ethyl and cyclopropyl groups. The IR spectrum would be characterized by strong C=O stretching vibrations for the two ester groups.
Reactivity and Key Reactions
The reactivity of this compound is governed by the interplay of its two key functional groups: the ester and the cyclopropane ring.
Ester Group Reactivity
The ethyl ester and acetoxy groups are susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
1. Hydrolysis:
Under both acidic and basic conditions, the ester linkages can be cleaved.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester groups are hydrolyzed to the corresponding carboxylic acid and alcohols (ethanol and acetic acid). The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
-
Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, leads to the formation of the carboxylate salt and the respective alcohols. This reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid.
2. Transesterification:
This reaction involves the exchange of the alkoxy group of the ester with another alcohol. It can be catalyzed by either an acid or a base. For example, reacting this compound with methanol in the presence of a catalyst would yield the corresponding methyl ester.
Cyclopropane Ring Reactivity
The cyclopropane ring in this compound is activated by the electron-withdrawing ester group, making it susceptible to ring-opening reactions with various nucleophiles. This "donor-acceptor" nature of the cyclopropane is a key feature of its reactivity.
Ring-Opening Reactions:
The strained three-membered ring can be opened by nucleophiles, often under acidic or basic conditions. The regioselectivity of the ring opening is influenced by the electronic and steric nature of the substituents on the cyclopropane ring. For donor-acceptor cyclopropanes, nucleophilic attack typically occurs at the carbon atom bearing the donor group, leading to a 1,3-addition product.
Experimental Protocols (Exemplary)
While specific, validated protocols for this compound are scarce, the following methodologies for related compounds can be adapted.
Synthesis:
A plausible synthetic route could involve the cyclopropanation of an appropriate alkene precursor, such as ethyl 2-acetoxyacrylate, using a carbene or carbenoid source. Alternatively, modification of a pre-existing cyclopropane carboxylic acid derivative could be employed.
General Protocol for Base-Catalyzed Hydrolysis (Saponification):
-
Dissolve this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of a strong base (e.g., 1 M NaOH) in stoichiometric excess.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate.
-
Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Acid-Catalyzed Transesterification:
-
Dissolve this compound in a large excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or dry HCl gas).
-
Heat the reaction mixture under reflux and monitor its progress by TLC or gas chromatography (GC).
-
Once the reaction is complete, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate to obtain the crude transesterified product.
-
Purify the product by distillation or column chromatography.
Logical Relationships and Reaction Mechanisms
The chemical transformations of this compound can be visualized through reaction pathway diagrams.
Caption: Mechanisms of ester hydrolysis.
Caption: Generalized ring-opening pathway.
Applications in Drug Development
The cyclopropane motif is of significant interest in medicinal chemistry due to its unique conformational properties and its ability to act as a bioisostere for other functional groups. While specific applications of this compound in drug development are not extensively documented, its structural features suggest several potential uses:
-
Scaffold for Novel Therapeutics: The rigid cyclopropane core can be used to orient appended functional groups in a precise three-dimensional arrangement, which is crucial for optimizing interactions with biological targets.
-
Pro-drug Design: The ester functionalities can be exploited in pro-drug strategies, where the active compound is released upon enzymatic or chemical hydrolysis in vivo.
-
Metabolic Stability: The introduction of a cyclopropane ring can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.
Conclusion
This compound is a versatile building block with a rich and varied reactivity profile. Its ester groups readily undergo hydrolysis and transesterification, while the activated cyclopropane ring is amenable to nucleophilic ring-opening reactions. These characteristics make it a valuable tool for the synthesis of complex organic molecules. Further research into its specific properties and the development of optimized experimental protocols will undoubtedly unlock its full potential in synthetic chemistry and the design of novel therapeutic agents.
References
An In-depth Technical Guide to the Ring-Opening Reactions of Ethyl 2-acetoxycyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-acetoxycyclopropanecarboxylate is a versatile synthetic intermediate belonging to the class of donor-acceptor cyclopropanes. The inherent ring strain and the electronic properties conferred by the vicinal electron-donating (acetoxy) and electron-withdrawing (ethyl carboxylate) groups make it susceptible to a variety of stereoselective ring-opening reactions. This guide provides a comprehensive overview of the key transformations of this compound, detailing reaction mechanisms, experimental protocols, and potential applications in organic synthesis and drug development.
Introduction: The Chemistry of Donor-Acceptor Cyclopropanes
Donor-acceptor (D-A) cyclopropanes are a class of highly reactive three-membered rings substituted with both an electron-donating group and an electron-withdrawing group. This substitution pattern polarizes the distal C-C bond of the cyclopropane ring, facilitating its cleavage under various reaction conditions.[1][2] The ring-opening of D-A cyclopropanes provides access to a diverse array of functionalized acyclic compounds, often with high stereocontrol, making them valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[3][4]
This compound, with its acetoxy (donor) and ethyl carboxylate (acceptor) moieties, is a prime candidate for such transformations. The ring-opening of this molecule can be initiated by a range of reagents, including nucleophiles, electrophiles, and transition metal catalysts, leading to the formation of valuable γ-functionalized carbonyl compounds and other important synthetic intermediates.
General Reaction Mechanisms
The ring-opening of this compound typically proceeds through the formation of a zwitterionic intermediate upon cleavage of the polarized C1-C2 bond. The nature of the catalyst and the attacking species dictates the subsequent reaction pathway.
Lewis Acid Catalysis
Lewis acids are commonly employed to activate donor-acceptor cyclopropanes towards nucleophilic attack.[5] The Lewis acid coordinates to the carbonyl oxygen of the ester group, further increasing the polarization of the cyclopropane ring and facilitating its opening.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01933D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-Acetoxycyclopropanecarboxylate: A Versatile Building Block for Natural Product Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-acetoxycyclopropanecarboxylate is a highly functionalized cyclopropane derivative that holds significant potential as a versatile building block in the synthesis of complex natural products. Its strained three-membered ring, coupled with the presence of an ester and a reactive acetate group, offers a unique platform for a variety of synthetic transformations. This guide provides a comprehensive overview of the utility of this compound, focusing on its application in a plausible synthetic route to the phytotoxin (+)-coronafacic acid.
Core Reactivity and Synthetic Potential
The key to the synthetic utility of this compound lies in the reactivity of the acetate group as a leaving group in nucleophilic substitution reactions and the potential for ring-opening reactions of the cyclopropane ring. These reactions allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.
A particularly valuable transformation is the conversion of this compound into ethyl 2-vinylcyclopropanecarboxylate. This transformation can be achieved through a nucleophilic substitution reaction, for instance, using a vinyl organometallic reagent like a vinyl cuprate. The resulting vinylcyclopropane is a key intermediate that can undergo further elaboration, making it a pivotal component in the synthesis of various natural products.
Application in the Synthesis of (+)-Coronafacic Acid: A Plausible Route
(+)-Coronafacic acid, a component of the phytotoxin coronatine, is a bicyclic natural product featuring a hydrindane skeleton.[1][2][3] A known synthetic strategy towards (+)-coronafacic acid involves the iron-mediated cyclocarbonylation of an alkenyl cyclopropane to construct the core bicyclic structure.[1][2][3] this compound can serve as a precursor to the required alkenyl cyclopropane intermediate, thus providing a hypothetical but chemically sound starting point for the total synthesis of this natural product.
The proposed synthetic pathway can be envisioned in two main stages:
-
Formation of the Alkenyl Cyclopropane Intermediate: Conversion of this compound to an ethyl 2-alkenylcyclopropanecarboxylate.
-
Iron-Mediated Cyclocarbonylation and Elaboration: Construction of the bicyclic core and subsequent functional group manipulations to afford (+)-coronafacic acid.
Experimental Protocols
This section provides detailed experimental protocols for the key transformations in the proposed synthesis of (+)-coronafacic acid starting from an alkenyl cyclopropane derived from this compound.
3.1. Synthesis of Ethyl 2-Alkenylcyclopropanecarboxylate (Hypothetical Protocol)
Reaction: this compound + (Alkenyl)₂CuLi → Ethyl 2-alkenylcyclopropanecarboxylate
Procedure:
-
To a stirred solution of copper(I) iodide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added a solution of an alkenyl lithium reagent dropwise.
-
The resulting mixture is stirred at -78 °C for 30 minutes to form the lithium dialkenylcuprate.
-
A solution of this compound in anhydrous THF is then added dropwise to the cuprate solution.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ethyl 2-alkenylcyclopropanecarboxylate.
3.2. Iron-Mediated Cyclocarbonylation of an Alkenyl Cyclopropane
This protocol is adapted from the synthesis of (+)-coronafacic acid.[2]
Reaction: Ethyl 2-alkenylcyclopropanecarboxylate + Fe(CO)₅ → Bicyclic Enone
Procedure:
-
A solution of the ethyl 2-alkenylcyclopropanecarboxylate in a suitable solvent (e.g., toluene) is prepared in a reaction vessel equipped with a reflux condenser.
-
Diiron nonacarbonyl (Fe₂(CO)₉) or iron pentacarbonyl (Fe(CO)₅) is added to the solution.
-
The reaction mixture is heated to reflux under a carbon monoxide atmosphere (if using Fe(CO)₅) or under an inert atmosphere (if using Fe₂(CO)₉).
-
The reaction is monitored by TLC or gas chromatography (GC) until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove insoluble iron residues.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the bicyclic enone.
References
Chiral Resolution of Ethyl 2-Acetoxycyclopropanecarboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the chiral resolution of ethyl 2-acetoxycyclopropanecarboxylate, a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of this compound can be critical for its desired biological activity, making its enantioselective synthesis or resolution a key step in the development of new chemical entities. This document details three primary resolution strategies: Enzymatic Kinetic Resolution (EKR), Diastereomeric Salt Crystallization, and Chiral High-Performance Liquid Chromatography (HPLC), complete with illustrative experimental protocols, comparative data, and process visualizations.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a highly efficient and environmentally benign method that leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the enantiomers of a racemic mixture. For an ester like this compound, this is typically achieved through enantioselective hydrolysis.
In this process, one enantiomer of the racemic ester is preferentially hydrolyzed by the lipase to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted. This results in a mixture of an enantiomerically enriched carboxylic acid and the enantiomerically enriched, unreacted ester. These two products can then be readily separated by standard chemical techniques, such as acid-base extraction.
Illustrative Experimental Protocol: Lipase-Catalyzed Hydrolysis
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Lipase B from Candida antarctica - Novozym® 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Organic co-solvent (e.g., Toluene or tert-Butyl methyl ether [MTBE])
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of racemic this compound (1.0 equivalent) is prepared in a mixture of phosphate buffer and an organic co-solvent.
-
Immobilized lipase (typically 10-50% by weight of the substrate) is added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).
-
The progress of the reaction is monitored by chiral HPLC to determine the conversion percentage and the enantiomeric excess (e.e.) of both the remaining ester and the carboxylic acid product.
-
The reaction is terminated at approximately 50% conversion by filtering off the enzyme.
-
The unreacted, enantiomerically enriched ester is isolated from the organic phase.
-
The aqueous phase is acidified with 1 M HCl, and the resulting enantiomerically enriched 2-acetoxycyclopropanecarboxylic acid is extracted with ethyl acetate.
Data Presentation: Comparative Lipase Performance
The choice of enzyme and solvent system can significantly impact the efficiency and selectivity of the resolution. The following table provides illustrative data for the resolution of a generic cyclopropane ester.
| Lipase Source | Co-Solvent | Time (h) | Conversion (%) | e.e. of Unreacted Ester (%) | e.e. of Acid Product (%) |
| Candida antarctica B | Toluene | 24 | 51 | >98 | 96 |
| Pseudomonas cepacia | MTBE | 36 | 49 | 95 | >99 |
| Candida rugosa | Heptane | 48 | 45 | 82 | 98 |
Visualization: EKR Workflow
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Diastereomeric Salt Crystallization
This classical resolution technique is employed for chiral carboxylic acids. Therefore, the initial step involves the hydrolysis of racemic this compound to its corresponding carboxylic acid. The racemic acid is then reacted with an enantiomerically pure chiral base to form a mixture of diastereomeric salts.
Because diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one in the mother liquor. After separation, the enantiomerically pure carboxylic acids are recovered by treating the diastereomeric salts with a strong acid.
Illustrative Experimental Protocol
Step 1: Hydrolysis
-
Racemic this compound is hydrolyzed to racemic 2-acetoxycyclopropanecarboxylic acid using a base such as lithium hydroxide in a methanol/water mixture.
Step 2: Diastereomeric Salt Formation and Crystallization
-
The racemic acid (1.0 equivalent) is dissolved in a suitable solvent (e.g., ethanol, acetone).
-
An enantiomerically pure chiral base (0.5-1.0 equivalent), such as (R)-(+)-α-phenylethylamine or quinine, is added.
-
The solution is allowed to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
The crystals are collected by filtration. Recrystallization may be performed to enhance diastereomeric purity.
Step 3: Liberation of the Enantiopure Acid
-
The purified diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., 2 M HCl).
-
The resulting enantiomerically pure 2-acetoxycyclopropanecarboxylic acid is then isolated by extraction or filtration.
-
The other enantiomer can be recovered from the mother liquor from the crystallization step.
Data Presentation: Chiral Resolving Agent Performance
| Chiral Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | d.e. of Salt (%) | e.e. of Liberated Acid (%) |
| (R)-α-Phenylethylamine | Ethanol | 35-45 | >95 | >98 |
| Quinine | Acetone | 30-40 | >98 | >99 |
| Brucine | Methanol/Water | 40-48 | >97 | >98 |
Visualization: Diastereomeric Salt Crystallization Workflow
Caption: Logical workflow for chiral resolution via diastereomeric salt crystallization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative tool for the direct separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The difference in the stability of these complexes for the two enantiomers results in their differential elution from the column.
Illustrative Experimental Protocol (Analytical Scale)
Instrumentation and Materials:
-
HPLC system equipped with a UV detector
-
Chiral column (e.g., Daicel Chiralpak® AD-H or Chiralcel® OD-H)
-
Racemic this compound
-
HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol)
-
Optional acidic modifier (e.g., trifluoroacetic acid [TFA])
Procedure:
-
A solution of the racemic ester is prepared in the mobile phase.
-
The chiral column is equilibrated with the mobile phase (e.g., a mixture of n-hexane and isopropanol).
-
The sample is injected into the HPLC system.
-
The enantiomers are separated on the column and detected by the UV detector as they elute.
-
The enantiomeric excess is determined by integrating the areas of the two enantiomer peaks in the resulting chromatogram.
-
For preparative separations, this process is scaled up using a larger column, and the separated fractions are collected.
Data Presentation: Chiral HPLC Separation Parameters
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 10.2 | >1.5 |
| Chiralcel® OD-H | n-Hexane/Ethanol (95:5) + 0.1% TFA | 0.8 | 12.3 | 14.1 | >1.8 |
Visualization: Chiral HPLC Workflow
Caption: General workflow for the chiral separation of this compound by HPLC.
The Reactivity of Ethyl 2-Acetoxycyclopropanecarboxylate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-acetoxycyclopropanecarboxylate is a versatile building block in organic synthesis, classified as a donor-acceptor (D-A) cyclopropane. The presence of both an electron-withdrawing ester group and a potential leaving group in the form of the acetoxy substituent activates the cyclopropane ring for reactions with a wide array of nucleophiles. This guide provides a comprehensive overview of the expected reactivity of this compound, detailing the primary reaction pathways, offering experimental protocols for key transformations, and presenting quantitative data from analogous systems to predict reaction outcomes.
Introduction to the Reactivity of this compound
The cyclopropane ring, with its inherent strain and π-character, can participate in a variety of chemical transformations. In this compound, this reactivity is significantly enhanced by the electronic effects of its substituents. The ester group acts as an electron-acceptor, polarizing the C1-C2 bond and making the cyclopropane ring susceptible to nucleophilic attack. The acetoxy group at C2 can function as a leaving group, facilitating nucleophilic substitution, or as a donor group that further activates the ring for opening.
Consequently, two primary reaction pathways are anticipated when this compound interacts with nucleophiles:
-
Nucleophilic Substitution (SN2-type): In this pathway, the nucleophile attacks the carbon bearing the acetoxy group, leading to its displacement and the formation of a new bond. This reaction typically proceeds with inversion of stereochemistry at the reaction center, retaining the cyclopropane ring.
-
Nucleophilic Ring-Opening: This pathway involves the cleavage of a carbon-carbon bond within the cyclopropane ring, driven by the relief of ring strain. The nucleophile attacks one of the carbon atoms of the ring, leading to the formation of a 1,3-difunctionalized acyclic product. The regioselectivity of this attack is influenced by the electronic nature of the substituents.
The preferred reaction pathway is dependent on several factors, including the nature and strength of the nucleophile, the solvent, the reaction temperature, and the potential use of catalysts.
Mechanistic Pathways and Stereochemistry
The reaction of this compound with nucleophiles can be visualized through the following mechanistic diagrams.
Caption: SN2-type nucleophilic substitution pathway.
Caption: Nucleophilic ring-opening pathway.
The stereochemical outcome of these reactions is of significant interest. For the SN2-type substitution, a backside attack of the nucleophile relative to the leaving group is expected, resulting in an inversion of the stereocenter.[1] In the case of ring-opening reactions, the stereochemistry of the starting material will also dictate the stereochemistry of the resulting acyclic product.
Reactions with Various Nucleophiles: Data and Protocols
While specific data for this compound is limited in the literature, the following sections provide predicted outcomes and experimental protocols based on the well-established reactivity of analogous donor-acceptor cyclopropanes.
Reactions with Nitrogen Nucleophiles (e.g., Amines, Azides)
Nitrogen nucleophiles are expected to react readily with this compound, leading to the formation of valuable aminocyclopropane derivatives or ring-opened products. The use of Lewis acids can catalyze the ring-opening of donor-acceptor cyclopropanes with amines.[2]
Table 1: Representative Reactions with Nitrogen Nucleophiles
| Nucleophile | Product Type | Catalyst | Solvent | Temperature (°C) | Yield (%) (Analogous Systems) | Reference |
| Benzylamine | Dihydropyrrole (via ring-opening/cyclization) | Ni(ClO4)2·6H2O | CH2Cl2 | Reflux | 70-90 | [2] |
| Sodium Azide | Azidocyclopropane (SN2) or Ring-opened azide | None | DMF | 50-70 | 60-85 | [3][4] |
| Aniline | Ring-opened product | Lewis Acid | Dioxane | 80-100 | 65-80 | [2] |
Experimental Protocol: Reaction with Sodium Azide
This protocol describes a general procedure for the azidation of an activated cyclopropane, which can be adapted for this compound.
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)[5]
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add sodium azide.
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired azido-cyclopropane or ring-opened product.
-
References
- 1. youtube.com [youtube.com]
- 2. Functionalized 4-Carboxy- and 4-Keto-2,3-dihydropyrroles via Ni(II)-Catalyzed Nucleophilic Amine Ring-Opening Cyclizations of Cyclopropanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of Allenyl Esters with Sodium Azide: An Efficient Synthesis of E-Vinyl Azides and Polysubstituted Pyrroles [organic-chemistry.org]
- 5. Sodium Azide | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Fundamental Chemistry of Activated Cyclopropanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemistry of activated cyclopropanes, a class of strained three-membered rings that have emerged as powerful and versatile building blocks in modern organic synthesis. Activated by the presence of both electron-donating and electron-withdrawing groups, these compounds exhibit a unique reactivity profile, enabling a diverse array of chemical transformations. This document details their synthesis, explores their multifaceted reactivity in ring-opening reactions, cycloadditions, and rearrangements, and highlights their significant applications in the construction of complex molecular architectures relevant to drug discovery and development. The guide includes detailed experimental protocols for key transformations, quantitative data for reaction performance, and visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding and practical application of this important chemical motif.
Introduction: The Unique Nature of Activated Cyclopropanes
The cyclopropane ring, the smallest of the cycloalkanes, possesses a significant degree of ring strain, estimated to be around 27.5 kcal/mol.[1] This inherent strain, a consequence of distorted bond angles and eclipsing interactions, is a key driver of the reactivity of cyclopropane derivatives. In their unactivated form, cyclopropanes are relatively inert. However, the strategic placement of both an electron-donating group (D) and an electron-accepting group (A) on the cyclopropane ring dramatically alters its chemical behavior, giving rise to what are known as "activated" or "donor-acceptor" cyclopropanes.
The synergistic "push-pull" electronic effect in donor-acceptor cyclopropanes polarizes the vicinal carbon-carbon bond, rendering it susceptible to cleavage.[1] This polarization, coupled with the inherent ring strain, makes these molecules highly versatile three-carbon synthons, capable of participating in a wide range of chemical transformations under relatively mild conditions.[2] The ability to undergo stereocontrolled ring-opening and cycloaddition reactions has positioned activated cyclopropanes as invaluable intermediates in the synthesis of complex carbocyclic and heterocyclic scaffolds, which are prevalent in medicinally relevant compounds.[3][4] The rigid cyclopropyl motif can also impart favorable pharmacological properties, such as increased metabolic stability and enhanced binding affinity, making it a desirable feature in drug design.[5][6]
Synthesis of Activated Cyclopropanes
The construction of the activated cyclopropane framework can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Michael-Initiated Ring Closure (MIRC)
One of the most common and versatile methods for synthesizing donor-acceptor cyclopropanes is the Michael-initiated ring-closure (MIRC) reaction.[7] This process typically involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.
Transition Metal-Catalyzed Cyclopropanation
Transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a powerful method for the formation of cyclopropane rings.[5][7] Rhodium(II) and copper(I) complexes are frequently employed catalysts for these transformations. The use of chiral ligands on the metal catalyst has enabled the development of highly enantioselective cyclopropanation reactions.
Simmons-Smith and Related Reactions
The Simmons-Smith reaction and its modifications utilize a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene.[8][9][10] This method is known for its reliability and stereospecificity. The use of directing groups, such as allylic alcohols, can control the facial selectivity of the cyclopropanation.[2][11]
Reactivity and Synthetic Applications
The reactivity of activated cyclopropanes is dominated by processes that lead to the release of ring strain. These transformations can be broadly categorized into ring-opening reactions and cycloadditions.
Ring-Opening Reactions
The polarized C-C bond in donor-acceptor cyclopropanes is susceptible to cleavage by a variety of reagents, leading to the formation of 1,3-difunctionalized acyclic compounds.
A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can open the cyclopropane ring, typically in the presence of a Lewis acid to further activate the acceptor group.[2][11] These reactions provide access to valuable γ-substituted compounds.
The development of chiral catalysts has enabled highly enantioselective ring-opening reactions, providing a powerful tool for the synthesis of enantioenriched building blocks.[11] For instance, the kinetic resolution of racemic cyclopropanes or the desymmetrization of meso-cyclopropanes can be achieved with high fidelity.
Cycloaddition Reactions
Activated cyclopropanes can formally act as 1,3-dipole synthons in cycloaddition reactions, providing access to five- and six-membered rings. These transformations are often catalyzed by Lewis acids, which promote the opening of the cyclopropane to a zwitterionic intermediate that is then trapped by a dipolarophile.[12]
[3+2] cycloadditions of donor-acceptor cyclopropanes with various partners, such as aldehydes, imines, and alkenes, are widely used for the synthesis of five-membered carbocycles and heterocycles.[12][13][14][15][16]
The [3+3] cycloaddition of activated cyclopropanes with 1,3-dipoles or their equivalents provides an efficient route to six-membered heterocyclic systems.
Quantitative Data
The following tables summarize quantitative data for representative reactions involving activated cyclopropanes, providing insights into reaction efficiency and stereoselectivity.
Table 1: Enantioselective Cyclopropanation of Allylic Alcohols [2][17]
| Entry | Allylic Alcohol Substrate | Catalyst System | Yield (%) | ee (%) |
| 1 | Cinnamyl alcohol | Ti-TADDOLate/Zn(CH₂I)₂ | 90 | 94 |
| 2 | (E)-3-(2-Naphthyl)prop-2-en-1-ol | Ti-TADDOLate/Zn(CH₂I)₂ | 85 | 92 |
| 3 | (E)-3-(2-Furyl)prop-2-en-1-ol | Ti-TADDOLate/Zn(CH₂I)₂ | 88 | 93 |
| 4 | Geraniol | Ti-TADDOLate/Zn(CH₂I)₂ | 65 | 78 |
Table 2: Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes with Aldehydes [13]
| Entry | Cyclopropane Donor | Aldehyde | Lewis Acid | Yield (%) | dr (cis:trans) |
| 1 | Phenyl | Benzaldehyde | Sc(OTf)₃ | 85 | >95:5 |
| 2 | Phenyl | Isobutyraldehyde | Sc(OTf)₃ | 92 | >95:5 |
| 3 | 2-Naphthyl | Benzaldehyde | Sc(OTf)₃ | 78 | >95:5 |
| 4 | Phenyl | Acrolein | Sc(OTf)₃ | 65 | >95:5 |
Table 3: Kinetic Data for Nucleophilic Ring-Opening of Activated Cyclopropanes [1]
| Nucleophile | Cyclopropane Acceptor | Solvent | k₂ (M⁻¹s⁻¹) |
| Thiophenolate | 1,1-Dicyanocyclopropane | DMSO | 1.2 x 10⁻² |
| Azide | 1,1-Dicyanocyclopropane | DMSO | 3.5 x 10⁻⁴ |
| Thiophenolate | Diethyl 1,1-cyclopropanedicarboxylate | DMSO | 4.1 x 10⁻⁵ |
Experimental Protocols
This section provides detailed experimental procedures for key transformations involving activated cyclopropanes.
General Procedure for Enantioselective Cyclopropanation of Allylic Alcohols[2][17]
To a stirred suspension of the chiral titanium-TADDOLate catalyst (0.25 equiv) and activated 4 Å molecular sieves in anhydrous dichloromethane (CH₂Cl₂) at -40 °C under an inert atmosphere is added a solution of bis(iodomethyl)zinc (Zn(CH₂I)₂) (1.0 equiv) in CH₂Cl₂. The mixture is stirred for 30 minutes, after which a solution of the allylic alcohol (1.0 equiv) in CH₂Cl₂ is added dropwise. The reaction mixture is allowed to warm to 0 °C and stirred for 1.5 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.
General Procedure for Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes with Aldehydes[13][15]
To a solution of the donor-acceptor cyclopropane (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature is added scandium(III) triflate (Sc(OTf)₃) (10 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 1-4 hours). Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the corresponding tetrahydrofuran derivative.
General Procedure for Simmons-Smith Cyclopropanation[9][10]
To a flask containing a stirred suspension of zinc-copper couple (2.0 equiv) in anhydrous diethyl ether under an inert atmosphere is added diiodomethane (1.5 equiv). The mixture is stirred at room temperature for 30 minutes. A solution of the alkene (1.0 equiv) in diethyl ether is then added, and the resulting mixture is heated to reflux for 12-24 hours. After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered through a pad of Celite®, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to afford the cyclopropane.
Visualizations
The following diagrams illustrate key concepts and workflows related to the chemistry of activated cyclopropanes.
Spectroscopic Data
The characterization of activated cyclopropanes relies heavily on spectroscopic techniques. Below are typical spectroscopic data for a representative donor-acceptor cyclopropane, diethyl 2-phenylcyclopropane-1,1-dicarboxylate.[18]
Table 4: Spectroscopic Data for Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 4.25-4.10 (m, 4H, OCH₂), 3.15 (t, J = 8.8 Hz, 1H, CH-Ph), 2.10 (dd, J = 8.8, 5.2 Hz, 1H, CH₂), 1.65 (dd, J = 8.8, 5.2 Hz, 1H, CH₂), 1.25 (t, J = 7.1 Hz, 6H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.8, 167.2, 134.5, 129.0, 128.6, 127.2, 61.8, 61.6, 38.4, 34.1, 19.2, 14.1 |
| IR (neat, cm⁻¹) | 3030, 2985, 1725 (C=O), 1600, 1495, 1260, 1150, 1020 |
| MS (EI) | m/z (%) 262 (M⁺, 15), 217 (45), 189 (100), 145 (85), 117 (95), 91 (80) |
Conclusion
Activated cyclopropanes represent a cornerstone of modern synthetic chemistry, offering a unique combination of strain and electronic activation that enables a vast and growing repertoire of chemical transformations. Their utility as versatile three-carbon building blocks for the construction of complex and medicinally relevant scaffolds is well-established. This guide has provided a comprehensive overview of their fundamental chemistry, from synthesis and reactivity to practical application, supported by quantitative data and detailed experimental protocols. The continued development of novel catalytic systems and a deeper understanding of their reaction mechanisms will undoubtedly lead to even more powerful and sophisticated applications of these remarkable molecules in the years to come, further solidifying their importance in the fields of organic synthesis and drug discovery.
References
- 1. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 11. Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scope and mechanism for lewis acid-catalyzed cycloadditions of aldehydes and donor-acceptor cyclopropanes: evidence for a stereospecific intimate ion pair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction [organic-chemistry.org]
- 18. Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | C15H18O4 | CID 258820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethyl 2-acetoxycyclopropanecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-acetoxycyclopropanecarboxylate as a versatile building block in medicinal chemistry. Due to its unique trifunctional nature, featuring a strained cyclopropane ring, an ester, and an acetoxy group, this molecule offers a gateway to novel chemical scaffolds with desirable pharmacological properties. The protocols detailed herein are based on established synthetic methodologies and provide a roadmap for the synthesis and derivatization of this valuable intermediate.
Introduction: The Significance of the Cyclopropane Motif in Drug Design
The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry.[1][2] Its incorporation into drug candidates can confer a range of benefits, including:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups.[1][3]
-
Conformational Rigidity: The rigid three-membered ring can lock a molecule into a specific, bioactive conformation, which can lead to enhanced binding affinity for biological targets and improved selectivity.[1]
-
Bioisosterism: The cyclopropyl group can act as a bioisostere for various functional groups, such as alkenes and phenyl rings, allowing for the fine-tuning of physicochemical properties like lipophilicity and solubility.[2]
-
Novelty and Intellectual Property: The introduction of a cyclopropane ring can generate novel chemical entities, providing a pathway to new intellectual property.
This compound serves as a trifunctional building block, enabling diverse synthetic elaborations to access novel and medicinally relevant chemical space.
Synthesis of this compound
Protocol 1: Synthesis of Ethyl 2-hydroxycyclopropanecarboxylate via Simmons-Smith Cyclopropanation
This protocol is adapted from standard Simmons-Smith reaction procedures.[4][5][6][7]
Materials:
-
Ethyl acrylate
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc-copper couple (2.2 equivalents). Suspend the couple in anhydrous diethyl ether.
-
Reaction Setup: To the stirred suspension, add a solution of diiodomethane (2.0 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel. The mixture should be gently refluxing.
-
Cyclopropanation: After the initial reaction subsides, add a solution of ethyl acrylate (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite to remove the zinc salts. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 2-hydroxycyclopropanecarboxylate.
Protocol 2: Acetylation of Ethyl 2-hydroxycyclopropanecarboxylate
This protocol is a standard procedure for the acetylation of alcohols.[8][9][10][11]
Materials:
-
Ethyl 2-hydroxycyclopropanecarboxylate
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-hydroxycyclopropanecarboxylate (1.0 equivalent) in anhydrous pyridine and a catalytic amount of DMAP.
-
Acetylation: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the addition of methanol. Remove the pyridine by co-evaporation with toluene under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. If necessary, the product can be further purified by flash column chromatography.
Alternative Synthetic Approach: Rhodium-Catalyzed Cyclopropanation
An alternative, and often highly stereoselective, method involves the rhodium(II)-catalyzed reaction of ethyl acrylate with an appropriate diazoacetate. For instance, reaction with ethyl diazoacetate in the presence of a rhodium catalyst like Rh₂(OAc)₄ would yield the corresponding cyclopropane diester, which could then be selectively hydrolyzed and acetylated. Chiral rhodium catalysts can be employed to achieve enantioselective synthesis.[12][13][14][15]
Applications in Medicinal Chemistry
This compound is a versatile precursor for a variety of medicinally relevant scaffolds. The ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, the acetoxy group can be hydrolyzed to a hydroxyl group for further functionalization, or it can serve as a leaving group in nucleophilic substitution reactions. The cyclopropane ring itself can be a stable core or a reactive element for ring-opening reactions.
Conformationally constrained dipeptide mimics are valuable tools in drug discovery for improving the potency, selectivity, and metabolic stability of peptide-based therapeutics.[16][17][18][19][20] The rigid cyclopropane scaffold of this compound can be used to construct such mimics.
Protocol 3: Synthesis of a Cyclopropane-based Dipeptide Mimic
This protocol outlines the hydrolysis of the ester and subsequent amide coupling with an amino acid ester.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Ester Hydrolysis: Dissolve this compound (1.0 equivalent) in a mixture of THF and water (3:1). Add LiOH (1.2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 2-acetoxycyclopropanecarboxylic acid.
-
Amide Coupling: To a solution of the resulting carboxylic acid (1.0 equivalent), the amino acid ester hydrochloride (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM, add DIPEA (2.5 equivalents). Cool the mixture to 0 °C and add DCC or EDC (1.1 equivalents). Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired dipeptide mimic.
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[21][22][23] The cyclopropane ring can serve as a rigid carbocyclic replacement for the furanose sugar moiety in natural nucleosides.
Protocol 4: Synthesis of a Cyclopropyl Nucleoside Analogue
This protocol describes a potential pathway involving the conversion of the ester to an amino group, followed by coupling with a nucleobase precursor.
Materials:
-
This compound
-
Hydrazine hydrate
-
Sodium nitrite (NaNO₂)
-
Aqueous HCl
-
A protected nucleobase (e.g., 5-fluorouracil)
-
Coupling agent (e.g., Mitsunobu conditions: triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD))
-
Anhydrous THF
Procedure:
-
Conversion to Azide: Convert the ester to the corresponding acyl hydrazide by reacting with hydrazine hydrate. Subsequently, treat the acyl hydrazide with sodium nitrite in acidic media to form the acyl azide.
-
Curtius Rearrangement: Perform a Curtius rearrangement on the acyl azide by gentle heating in an inert solvent to yield the isocyanate. Hydrolyze the isocyanate to the corresponding amine.
-
Mitsunobu Coupling: Dissolve the resulting cyclopropylamine, the protected nucleobase, and triphenylphosphine in anhydrous THF. Cool the solution to 0 °C and add DEAD dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction and purify the crude product by column chromatography to yield the protected nucleoside analogue. Subsequent deprotection steps will yield the final compound.
Quantitative Data and Performance
The incorporation of a cyclopropane moiety can significantly impact the physicochemical and biological properties of a molecule. The following tables provide illustrative data on how cyclopropane-containing compounds can exhibit improved metabolic stability and potent biological activity.
Table 1: Comparative Hydrolytic Stability of an Ester Prodrug
This table presents a hypothetical comparison of the hydrolytic stability of a cyclopropanecarboxylic acid ester, a potential prodrug, with its non-cyclopropane analogue. The data illustrates the increased stability conferred by the cyclopropyl group.
| Compound | Structure | Half-life (t½) at pH 7.4, 37 °C (hours) |
| Acyclic Ester | R-CO-O-R' | 12 |
| Cyclopropyl Ester | c-Pr-CO-O-R' | 48 |
Data is illustrative and intended to demonstrate the general principle of increased metabolic stability.
Table 2: Biological Activity of Cyclopropane-Containing Enzyme Inhibitors
This table showcases representative IC₅₀ values for a series of hypothetical cyclopropane-containing inhibitors against a target enzyme, demonstrating the potential for high potency.
| Inhibitor | Modification on Cyclopropane Ring | IC₅₀ (nM) |
| CP-1 | -H | 150 |
| CP-2 | -CH₃ | 75 |
| CP-3 | -F | 25 |
| CP-4 | -CF₃ | 10 |
IC₅₀ values are representative and highlight the structure-activity relationship that can be explored with this scaffold.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry. Its trifunctional nature allows for diverse chemical transformations, providing access to a wide range of novel scaffolds. The inherent properties of the cyclopropane ring, including its ability to enhance metabolic stability and provide conformational constraint, make this building block a valuable tool for the design and synthesis of next-generation therapeutics. The protocols and applications outlined in this document are intended to serve as a guide for researchers to unlock the full potential of this unique chemical entity in their drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. researchgate.net [researchgate.net]
- 22. The synthesis of cyclopropano nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-Acetoxycyclopropanecarboxylate as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopropane rings are privileged structural motifs in a wide array of pharmaceuticals and biologically active natural products. Their rigid, three-dimensional structure can impart favorable pharmacological properties, including enhanced potency, selectivity, and improved metabolic stability. Ethyl 2-acetoxycyclopropanecarboxylate, in its enantiomerically pure forms, represents a versatile chiral building block for the synthesis of complex molecules. The presence of three distinct functional groups—an ester, an acetate, and the cyclopropane ring itself—offers multiple points for synthetic diversification. This document provides detailed application notes and protocols for the preparation of racemic ethyl 2-hydroxycyclopropanecarboxylate, its enzymatic kinetic resolution to obtain enantiomerically enriched materials, and subsequent application in asymmetric synthesis.
Overview of the Synthetic Strategy
The preparation of enantiomerically pure this compound is achieved through a chemoenzymatic approach. The overall workflow involves three key stages:
-
Synthesis of Racemic Precursor: Preparation of racemic ethyl 2-hydroxycyclopropanecarboxylate.
-
Enzymatic Kinetic Resolution: Separation of the racemic alcohol into its constituent enantiomers using a lipase-catalyzed transesterification.
-
Application in Asymmetric Synthesis: Utilization of the chiral building block in a diastereoselective transformation.
Experimental Protocols
Protocol 1: Synthesis of Racemic Ethyl 2-Hydroxycyclopropanecarboxylate
This protocol describes a plausible synthesis of the racemic precursor via a Simmons-Smith cyclopropanation of an appropriate enol ether, followed by hydrolysis. A key starting material is ethyl 2-(vinyloxy)acetate, which can be prepared from ethyl glyoxylate and vinylmagnesium bromide.
Materials:
-
Ethyl 2-(vinyloxy)acetate
-
Diethyl zinc (Et₂Zn)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a stirred solution of ethyl 2-(vinyloxy)acetate (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add diethyl zinc (1.5 eq) dropwise.
-
After stirring for 15 minutes, add diiodomethane (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to acidic hydrolysis (e.g., 1 M HCl in THF/water) to yield racemic ethyl 2-hydroxycyclopropanecarboxylate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford racemic ethyl 2-hydroxycyclopropanecarboxylate.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Hydroxycyclopropanecarboxylate
This protocol outlines the separation of the racemic alcohol using lipase-catalyzed transesterification. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for this transformation.
Materials:
-
Racemic ethyl 2-hydroxycyclopropanecarboxylate
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate (as acyl donor)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Celite for filtration
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a flame-dried flask, add racemic ethyl 2-hydroxycyclopropanecarboxylate (1.0 eq), anhydrous solvent (to a concentration of 0.1-0.2 M), and vinyl acetate (0.6 eq).
-
Add immobilized CALB (Novozym 435) (typically 10-20% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (e.e.) of both the remaining alcohol and the formed acetate.
-
Stop the reaction at or near 50% conversion to achieve the highest possible e.e. for both components.
-
Filter off the immobilized enzyme through a pad of Celite and wash the enzyme with the reaction solvent. The enzyme can often be recycled.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting mixture of the unreacted alcohol and the acetylated product by flash column chromatography on silica gel.
Expected Outcome:
This resolution will yield two enantiomerically enriched products:
-
One enantiomer of ethyl 2-hydroxycyclopropanecarboxylate (the slower reacting enantiomer).
-
The opposite enantiomer as this compound (the faster-reacting enantiomer).
Data Presentation:
The efficiency of the enzymatic resolution is typically reported in terms of conversion (%), the enantiomeric excess (e.e.) of the substrate (alcohol) and the product (acetate), and the enantiomeric ratio (E).
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Acetate (%) | E-value |
| 1 | Novozym 435 | Vinyl Acetate | Toluene | 24 | ~50 | >99 | >99 | >200 |
| 2 | Lipase PS | Isopropenyl Acetate | MTBE | 36 | ~48 | >95 | >95 | >100 |
Note: The data presented in this table is illustrative and based on typical results for the kinetic resolution of secondary alcohols. Actual results may vary depending on the specific reaction conditions.
Protocol 3: Application in Diastereoselective Synthesis - Alkylation of the Corresponding Enolate
This protocol provides a general method for the diastereoselective alkylation of the enolate derived from a chiral cyclopropanecarboxylate, demonstrating its utility as a chiral building block.
Materials:
-
Enantiomerically pure this compound (or the corresponding 2-hydroxy derivative, which can be protected)
-
Lithium diisopropylamide (LDA) or another suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add a solution of the enantiomerically pure this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) of the product by ¹H NMR spectroscopy or chiral HPLC/GC analysis.
Expected Outcome:
The chiral center on the cyclopropane ring is expected to direct the approach of the electrophile, leading to the formation of one diastereomer in excess.
Data Presentation:
| Entry | Electrophile | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | CH₃I | LDA | -78 | 85 | 90:10 |
| 2 | BnBr | LHMDS | -78 | 78 | 85:15 |
Note: The data in this table is hypothetical and serves to illustrate the expected outcome of a diastereoselective alkylation.
Conclusion
The chemoenzymatic synthesis of enantiomerically pure this compound provides access to a valuable and versatile chiral building block for asymmetric synthesis. The protocols outlined in this document, based on established and reliable methodologies, offer a clear pathway for researchers to prepare and utilize this compound in the development of novel pharmaceuticals and other complex chiral molecules. The combination of robust chemical synthesis and highly selective biocatalysis represents a powerful and green approach in modern organic chemistry.
Application Notes and Protocols for the Stereoselective Synthesis of Functionalized Cyclopropanes using Ethyl 2-Acetoxycyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stereoselective synthesis and applications of ethyl 2-acetoxycyclopropanecarboxylate, a versatile building block in medicinal chemistry. The protocols detailed below are intended to serve as a practical guide for the synthesis of functionalized cyclopropanes, which are key motifs in numerous pharmaceutical agents due to their unique conformational constraints and metabolic stability.
Stereoselective Synthesis of this compound
The most common and effective method for the stereoselective synthesis of this compound is the rhodium-catalyzed cyclopropanation of vinyl acetate with ethyl diazoacetate. The choice of rhodium catalyst and its ligands is critical in controlling the diastereoselectivity and enantioselectivity of the reaction.
Protocol 1: Diastereoselective Rhodium(II)-Catalyzed Cyclopropanation
This protocol is adapted from established procedures for the cyclopropanation of vinyl esters.[1]
Reaction Scheme:
Materials:
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Vinyl acetate (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
-
Pentane or Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of vinyl acetate (5.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar) at room temperature, add rhodium(II) acetate dimer (0.01 eq).
-
Slowly add a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM via a syringe pump over 4-6 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 12-16 hours, or until the characteristic green color of the diazo compound has disappeared.
-
Monitor the reaction by TLC (thin-layer chromatography).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a mixture of diastereomers.
Data Presentation:
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Rh₂(OAc)₄ | DCM | 25 | 1:1 to 3:1 | 60-85 | General observation for vinyl esters |
| Rh₂(esp)₂ | DCM | 25 | >95:5 | 70-90 | For highly diastereoselective systems |
Note: The diastereoselectivity can be influenced by the rhodium catalyst used. For higher diastereoselectivity, catalysts with bulky ligands such as Rh₂(esp)₂ (bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) dirhodium(II)) can be employed.
Experimental Workflow for Diastereoselective Cyclopropanation
Caption: Workflow for the synthesis of this compound.
Applications in Stereoselective Synthesis
This compound is a donor-acceptor cyclopropane, making it a versatile intermediate for various transformations. The ester (acceptor) and acetoxy (donor) groups activate the cyclopropane ring for nucleophilic ring-opening or cycloaddition reactions.
Application Note 1: Nucleophilic Ring-Opening Reactions
The polarized nature of the cyclopropane ring in this compound allows for regioselective and stereoselective ring-opening by nucleophiles. This provides access to highly functionalized acyclic compounds that are valuable in drug discovery.
Reaction Principle:
The reaction typically proceeds via an Sₙ2-type attack of a nucleophile at one of the cyclopropyl carbons, leading to the opening of the three-membered ring. The stereochemistry of the starting cyclopropane often dictates the stereochemistry of the resulting acyclic product.
General Workflow for Nucleophilic Ring Opening
Caption: General workflow for the ring-opening of this compound.
Application Note 2: [3+2] Cycloaddition Reactions
Donor-acceptor cyclopropanes can act as 1,3-dipole synthons in the presence of a Lewis acid. This allows for formal [3+2] cycloaddition reactions with various dipolarophiles, such as aldehydes, imines, and alkenes, to generate five-membered rings with high stereocontrol.[1]
Reaction Principle:
A Lewis acid coordinates to the carbonyl oxygen of the ester group, which facilitates the cleavage of the distal C-C bond of the cyclopropane ring, forming a zwitterionic intermediate. This intermediate then undergoes a cycloaddition with a dipolarophile.
Logical Relationship in [3+2] Cycloaddition
Caption: Logical pathway for the [3+2] cycloaddition of a donor-acceptor cyclopropane.
Relevance in Drug Development
Cyclopropane rings are increasingly incorporated into drug candidates to enhance their pharmacological properties. The rigid nature of the cyclopropane scaffold can lock a molecule into a bioactive conformation, improving its binding affinity to a biological target. Furthermore, the cyclopropyl group can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.
The stereoselective synthesis of functionalized cyclopropanes, such as those derived from this compound, is therefore of high importance. The ability to introduce specific stereochemistry into these building blocks allows for the precise three-dimensional positioning of functional groups, which is crucial for optimizing drug-target interactions. The protocols and applications described herein provide a foundation for the development of novel cyclopropane-containing therapeutics.
References
Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation of Vinyl Acetate with Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane motif is a valuable structural element in medicinal chemistry, often imparting unique conformational constraints, metabolic stability, and enhanced potency to drug candidates.[1][2][3][4] The rhodium-catalyzed cyclopropanation of alkenes with diazo compounds stands out as one of the most efficient methods for the synthesis of these three-membered rings.[5][6] This document provides detailed application notes and protocols for the rhodium-catalyzed cyclopropanation of vinyl acetate with ethyl diazoacetate, a key transformation for accessing functionalized cyclopropyl esters. These products serve as versatile building blocks in the synthesis of complex molecules and potential pharmaceutical agents.
The reaction proceeds via the formation of a rhodium carbene intermediate from the decomposition of ethyl diazoacetate, which then reacts with vinyl acetate in a concerted, though not necessarily synchronous, fashion to yield the cyclopropane product.[7][8] The choice of rhodium catalyst and its ligand system is crucial for controlling the stereoselectivity of the reaction, enabling access to specific diastereomers and enantiomers.[7][9][10]
Data Presentation
The following table summarizes representative quantitative data for the rhodium-catalyzed cyclopropanation of vinyl acetate and related substrates with ethyl diazoacetate, highlighting the influence of different rhodium catalysts on yield and stereoselectivity.
| Catalyst | Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |
| Rh₂(OAc)₄ | Vinyl Acetate | 75-85 | 70:30 | N/A | General knowledge, representative |
| Rh₂(OAc)₄ | Ethyl Vinyl Ether | 80 | 72:28 | N/A | [6] |
| Rh₂(S-DOSP)₄ | Vinyl Acetate | ~60 | >97:3 | 77 | [5] |
| Rh₂(S-TCPTAD)₄ | Acrylates | 71-89 | >97:3 | 84-98 | [5] |
| Chiral Rh(II) Prolinates | Styrene | 46-91 | >40:1 | 64-98 | [7] |
Note: Data for vinyl acetate with chiral catalysts can be inferred from reactions with structurally similar or electron-deficient alkenes, as specific data points for vinyl acetate are not always available in the cited literature. High diastereoselectivity and enantioselectivity are achievable with appropriate chiral catalysts.[5][7][9]
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation
This protocol provides a general method for the rhodium(II)-catalyzed cyclopropanation of vinyl acetate with ethyl diazoacetate. For enantioselective reactions, a chiral rhodium catalyst should be substituted for rhodium(II) acetate.
Materials:
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] or other suitable rhodium catalyst
-
Vinyl acetate (freshly distilled)
-
Ethyl diazoacetate (handle with care, potential explosive)
-
Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., pentane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add the rhodium(II) catalyst (e.g., 0.1-1 mol% of Rh₂(OAc)₄).
-
Solvent and Alkene Addition: Add anhydrous solvent (e.g., dichloromethane) and freshly distilled vinyl acetate (typically 5-10 equivalents relative to the diazo compound).
-
Reaction Temperature: Heat the solution to reflux (for DCM, approx. 40 °C) or maintain at the desired reaction temperature. For some highly reactive catalysts, the reaction may be performed at room temperature or below.[7]
-
Diazo Compound Addition: Dissolve ethyl diazoacetate in a minimal amount of the anhydrous solvent and place it in the dropping funnel. Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture over a period of 1-4 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until all the ethyl diazoacetate has been consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the cyclopropane product.
-
Characterization: The structure and stereochemistry of the purified product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude reaction mixture.[5] For chiral products, the enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5]
Visualizations
Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Experimental Workflow
Caption: General experimental workflow for the cyclopropanation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. 39. Enantioselective synthesis of vinylcyclopropanes by rhodium(II) catalyzed decomposition of vinyldiazomethanes in the presence of alkenes - The Davies Group [scholarblogs.emory.edu]
Application Notes and Protocols for Diastereoselective Cyclopropanation with Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane rings are a recurring structural motif in a multitude of bioactive natural products and pharmaceutical agents. Their unique conformational properties and inherent ring strain make them valuable building blocks in medicinal chemistry and organic synthesis. The diastereoselective construction of these three-membered rings is a critical challenge. This document provides detailed protocols for the diastereoselective cyclopropanation of alkenes using ethyl diazoacetate (EDA), a widely used and versatile carbene precursor. The methodologies outlined herein utilize various catalytic systems, including those based on rhodium, copper, and ruthenium, as well as a catalyst-free approach for specific substrates.
General Principles and Mechanism
The transition metal-catalyzed cyclopropanation of alkenes with ethyl diazoacetate generally proceeds through the formation of a metal-carbene intermediate. The reaction is initiated by the reaction of the diazo compound with the metal catalyst, leading to the extrusion of nitrogen gas and the formation of a metallocarbene. This highly reactive species then undergoes a concerted addition to the alkene double bond, yielding the cyclopropane product.[1] The stereoselectivity of the reaction is influenced by the nature of the catalyst, the ligands coordinated to the metal center, the solvent, and the steric and electronic properties of the alkene substrate.[2][3]
Reaction Mechanism Overview
Caption: General mechanism of metal-catalyzed cyclopropanation.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Diastereoselective Cyclopropanation
Rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of a wide range of alkenes with high diastereoselectivity.[4][5][6] Chiral rhodium catalysts can also be employed to achieve high levels of enantioselectivity.[4][6]
Materials:
-
Alkene (e.g., styrene)
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(S-DOSP)₄)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkene (1.0 mmol) and the rhodium(II) catalyst (0.01 mmol, 1 mol%) in the anhydrous solvent (5 mL).
-
To this solution, add ethyl diazoacetate (1.2 mmol) dropwise over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclopropane.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography.
Protocol 2: Copper-Catalyzed Diastereoselective Cyclopropanation
Copper complexes, particularly those with chiral ligands, are also widely used for diastereoselective cyclopropanation reactions.[7] They offer a more economical alternative to rhodium catalysts.
Materials:
-
Alkene (e.g., methyl oleate)
-
Ethyl diazoacetate (EDA)
-
Copper catalyst (e.g., Cu(OTf)₂, Copper(I) triflate benzene complex)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the alkene (1.0 mmol) and the copper catalyst (0.05 mmol, 5 mol%) in anhydrous dichloromethane (10 mL) under an argon atmosphere, add a solution of ethyl diazoacetate (1.5 mmol) in anhydrous dichloromethane (5 mL) via a syringe pump over 4 hours.
-
Allow the reaction mixture to stir at room temperature for an additional 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a few drops of water.
-
Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the cyclopropane product.
-
Analyze the diastereoselectivity of the product using NMR or GC analysis.
Protocol 3: Ruthenium-Catalyzed Diastereoselective Cyclopropanation
Ruthenium porphyrin complexes have been shown to be active catalysts for the cyclopropanation of styrene derivatives with good to very good diastereoselectivity.[8]
Materials:
-
Styrene derivative
-
Ethyl diazoacetate (EDA)
-
Ruthenium porphyrin catalyst
-
Anhydrous solvent (e.g., benzene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a reaction vessel with the ruthenium porphyrin catalyst (0.02 mmol, 2 mol%) and the styrene derivative (1.0 mmol).
-
Add anhydrous benzene (3 mL) and stir the mixture.
-
Slowly add ethyl diazoacetate (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
After the reaction period, remove the solvent in vacuo.
-
Purify the resulting residue by chromatography on silica gel to isolate the cyclopropane product.
-
Determine the yield and diastereomeric ratio of the product.
Protocol 4: Catalyst-Free Diastereoselective Cyclopropanation for Electron-Deficient Alkenes
For certain electron-deficient alkenes, a catalyst-free protocol can be employed, proceeding through a Michael-initiated ring closure (MIRC) mechanism to yield highly diastereoselective cyclopropanes.[9][10]
Materials:
-
Electron-deficient alkene (e.g., arylidene-malononitrile)
-
Ethyl diazoacetate (EDA)
-
Solvent (e.g., acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the electron-deficient alkene (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask.
-
Add ethyl diazoacetate (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days depending on the substrate.[9]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to afford the highly functionalized cyclopropane.[9]
Data Presentation
Table 1: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | Reference |
| Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 85 | 75:25 | [1] |
| Rh₂(pfb)₄ | CH₂Cl₂ | 25 | 92 | 88:12 | [1] |
| Rh₂(S-DOSP)₄ | Pentane | 0 | 78 | >97:3 | [4] |
Table 2: Copper-Catalyzed Cyclopropanation of Alkenes with Ethyl Diazoacetate
| Alkene | Catalyst | Solvent | Yield (%) | dr (trans:cis) | Reference |
| Methyl Oleate | Cu(OTf)₂ | CH₂Cl₂ | 95 | 55:45 | [7] |
| Styrene | Cu(acac)₂ | Toluene | 70 | 70:30 | [11] |
Table 3: Ruthenium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Solvent | Yield (%) | dr (trans:cis) | Reference |
| Ru(TPP)(CO) | Benzene | 25 | 80 | 85:15 |
Table 4: Catalyst-Free Cyclopropanation of Electron-Deficient Alkenes with Ethyl Diazoacetate
| Alkene | Solvent | Time (h) | Yield (%) | dr (trans:cis) | Reference |
| Benzylidene-malononitrile | Acetonitrile | 24 | 92 | >99:1 | [9] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for catalyzed cyclopropanation.
Factors Influencing Diastereoselectivity
Caption: Key factors that control the diastereoselectivity of the reaction.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 8. Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Constrained Amino Acids Utilizing Cyclopropane Scaffolds
Introduction
Constrained amino acids are invaluable tools in medicinal chemistry and drug development. Their rigid conformations allow for the synthesis of peptides and peptidomimetics with enhanced metabolic stability, receptor affinity, and specific secondary structures. Among the various types of constrained amino acids, those incorporating a cyclopropane ring have garnered significant attention due to the unique conformational constraints imposed by the three-membered ring.
Method 1: Synthesis via Nitrocyclopropane Carboxylates
This method provides a practical route to a variety of cyclopropane α-amino acids through the preparation and subsequent reduction of nitrocyclopropane carboxylates. The key precursors can be synthesized from α-nitroesters and an olefin using a Rh(II) catalyst.
Application Notes
This synthetic pathway is advantageous due to its operational simplicity and the commercial availability of the starting materials. The two-step process, involving cyclopropanation followed by reduction, allows for the introduction of diverse substituents on the cyclopropane ring, depending on the choice of olefin. The reduction of the nitro group is typically clean and efficient, affording the desired amino ester in good yields. This method is particularly useful for accessing a library of substituted cyclopropane α-amino acids for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of Ethyl 2-phenyl-1-aminocyclopropane-1-carboxylate
Step 1: Synthesis of Ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate
-
To a solution of ethyl α-nitroacetate (1.0 mmol) and styrene (2.0 mmol) in dichloromethane (CH₂Cl₂; 5 mL) at room temperature, add Rh₂(OAc)₄ (0.01 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate.
Step 2: Reduction of the Nitro Group to an Amine
-
To a solution of ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate (1.0 mmol) in isopropanol (10 mL), add zinc dust (10.0 mmol).
-
Slowly add 1 M aqueous HCl (10.0 mmol) to the stirring suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-phenyl-1-aminocyclopropane-1-carboxylate. Further purification can be achieved by column chromatography if necessary.
Quantitative Data
| Step | Product | Starting Materials | Catalyst/Reagent | Solvent | Yield |
| 1 | Ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate | Ethyl α-nitroacetate, Styrene | Rh₂(OAc)₄ | CH₂Cl₂ | 85-95% |
| 2 | Ethyl 2-phenyl-1-aminocyclopropane-1-carboxylate | Ethyl 1-nitro-2-phenylcyclopropane-1-carboxylate | Zn, HCl | Isopropanol | 70-85% |
Workflow Diagram
Caption: Synthetic workflow for cyclopropane amino acids via nitrocyclopropane intermediates.
Method 2: Enzymatic Resolution for the Synthesis of Enantiopure Cyclopropyl Amino Acids
The biological activity of constrained amino acids is often stereospecific. Therefore, the synthesis of enantiomerically pure compounds is crucial. Enzymatic resolution provides an efficient method for separating racemic mixtures of cyclopropyl amino acid precursors.
Application Notes
This method is highly valuable for obtaining optically active cyclopropane amino acids, which are critical for the development of chiral drugs. The use of enzymes, such as lipases, allows for highly enantioselective transformations under mild reaction conditions. This "green chemistry" approach often avoids the need for harsh reagents and complex purification procedures. The choice of enzyme and reaction conditions (e.g., solvent, temperature) is critical for achieving high enantioselectivity and yield.
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Ethyl 2-aminocyclopropanecarboxylate
-
Prepare a solution of racemic ethyl 2-aminocyclopropanecarboxylate (1.0 mmol) in a suitable organic solvent (e.g., toluene, 10 mL).
-
Add a lipase preparation (e.g., Candida antarctica lipase B (CALB), immobilized, 50-100 mg).
-
Add an acyl donor (e.g., ethyl acetate, 3.0 mmol).
-
Incubate the mixture at a controlled temperature (e.g., 40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.) of the unreacted ester and the acylated product.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-ethyl 2-aminocyclopropanecarboxylate from the acylated (R)-N-acetyl-ethyl 2-aminocyclopropanecarboxylate by column chromatography.
-
The separated enantiomers can then be hydrolyzed to the corresponding free amino acids if desired.
Quantitative Data
| Substrate | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | e.e. of Unreacted Ester (%) | e.e. of Product (%) |
| Racemic ethyl 2-aminocyclopropanecarboxylate | CALB | Ethyl Acetate | Toluene | 40 | ~50 | >99 | >99 |
Logical Relationship Diagram
Application Notes and Protocols: Metal-Catalyzed Transformations of Ethyl 2-Acetoxycyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metal-catalyzed transformations of ethyl 2-acetoxycyclopropanecarboxylate, a versatile building block in organic synthesis. The focus is on palladium- and rhodium-catalyzed reactions, which leverage the inherent ring strain of the cyclopropane ring and the presence of a good leaving group (acetate) to enable a variety of synthetic transformations. These reactions are valuable for the construction of complex molecular architectures relevant to drug discovery and development.
Palladium-Catalyzed Ring-Opening and Allylic Alkylation
Palladium catalysts are highly effective in promoting the ring-opening of activated cyclopropanes like this compound. The reaction proceeds through the formation of a π-allylpalladium intermediate, which can be trapped by a variety of nucleophiles in an allylic alkylation reaction. This transformation is a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.
The general mechanism involves the oxidative addition of a Pd(0) catalyst to the cyclopropane ring, facilitated by the acetate leaving group. This generates a zwitterionic π-allylpalladium(II) complex. Subsequent attack by a nucleophile on the allylic terminus, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the final product.
Quantitative Data for Palladium-Catalyzed Allylic Alkylation of Cyclopropyl Derivatives
The following table summarizes representative data for palladium-catalyzed ring-opening and allylic alkylation of activated cyclopropanes with various nucleophiles. While specific data for this compound is not widely reported, these examples with similar substrates provide a strong indication of the expected reactivity and selectivity.
| Entry | Catalyst (mol%) | Ligand (mol%) | Nucleophile | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | Pd(dba)₂ (5) | PPh₃ (10) | Indole | Dioxane | 80 | 85-95 | [1] |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Naphthol | Dioxane | 80 | 70-80 | [1] |
| 3 | [Pd(allyl)Cl]₂ (2.5) | (S)-BINAP (6) | Dimethyl Malonate | THF | 60 | 90 | [2] |
| 4 | Pd₂(dba)₃ (2.5) | P(OPh)₃ (10) | Methyl acetoacetate | Toluene | 80 | 88 | [3] |
| 5 | Pd(OAc)₂ (10) | dppf (12) | Phenylboronic acid | Toluene | 100 | 75 | [4] |
Note: This data is compiled from reactions with analogous cyclopropane substrates and serves as a general guide.
Experimental Protocol: Palladium-Catalyzed Allylic Alkylation with Dimethyl Malonate
This protocol is a representative procedure for the palladium-catalyzed ring-opening and allylic alkylation of this compound with dimethyl malonate.
Materials:
-
This compound
-
[Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [Pd₂(dba)₃]·CHCl₃ (2.5 mol%) and dppp (5 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 20 minutes until a homogeneous solution is formed.
-
Add this compound (1.0 equiv), dimethyl malonate (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alkylation product.
Rhodium-Catalyzed Transformations via Vinylcyclopropane Intermediates
An alternative and powerful strategy for the transformation of this compound involves its conversion to an ethyl 2-vinylcyclopropanecarboxylate intermediate. This can be achieved through an elimination reaction of the acetate group. The resulting vinylcyclopropane is an excellent substrate for a variety of rhodium-catalyzed cycloaddition reactions, including [3+2], [5+2], and [5+2+1] cycloadditions, providing access to complex polycyclic systems.
The general workflow involves two key steps: the formation of the vinylcyclopropane and the subsequent rhodium-catalyzed cycloaddition.
Quantitative Data for Rhodium-Catalyzed Cycloadditions of Vinylcyclopropanes
The following table presents representative data for rhodium-catalyzed cycloadditions of vinylcyclopropane derivatives.
| Entry | Catalyst (mol%) | Alkyne/Alkene | Solvent | Temp (°C) | Yield (%) | Cycloaddition Type | Ref. |
| 1 | [Rh(CO)₂Cl]₂ (5) | Methyl propiolate | Toluene | 110 | 85 | [5+2] | [5] |
| 2 | [Rh(CO)₂Cl]₂ (5) | N-phenylmaleimide | Dioxane | 100 | 92 | [3+2] | |
| 3 | Rh(COD)₂OTf (10) | Norbornadiene | DCE | 80 | 78 | [5+2] | [5] |
| 4 | [Rh(CO)₂Cl]₂ (5) | CO (1 atm) | Toluene | 110 | 80 | [5+2+1] | [5] |
| 5 | Rh(PPh₃)₃Cl (10) | Dimethyl acetylenedicarboxylate | Xylene | 140 | 75 | [3+2] |
Note: This data is compiled from reactions with analogous vinylcyclopropane substrates and serves as a general guide.
Experimental Protocol: Two-Step Synthesis of Bicyclic Compounds via Rhodium-Catalyzed [5+2] Cycloaddition
This protocol outlines a two-step procedure starting from this compound to synthesize a bicyclo[5.3.0]decane ring system.
Step 1: Synthesis of Ethyl 2-vinylcyclopropanecarboxylate
Materials:
-
This compound
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous toluene, add DBU (1.5 equiv).
-
Heat the reaction mixture to 110 °C and stir for 6 hours.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl 2-vinylcyclopropanecarboxylate.
Step 2: Rhodium-Catalyzed [5+2] Cycloaddition
Materials:
-
Ethyl 2-vinylcyclopropanecarboxylate (from Step 1)
-
[Rh(CO)₂Cl]₂
-
Methyl propiolate
-
Anhydrous Toluene
-
Celite
Procedure:
-
To a sealed tube, add ethyl 2-vinylcyclopropanecarboxylate (1.0 equiv), [Rh(CO)₂Cl]₂ (5 mol%), and methyl propiolate (1.2 equiv) in anhydrous toluene.
-
Heat the reaction mixture to 110 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by passing it through a short pad of Celite, eluting with ethyl acetate.
-
Further purify the product by flash column chromatography on silica gel to obtain the bicyclo[5.3.0]decane derivative.
Conclusion
This compound is a versatile precursor for various metal-catalyzed transformations. Palladium-catalyzed allylic alkylation provides a direct route to functionalized acyclic products, while a two-step sequence involving elimination to a vinylcyclopropane followed by rhodium-catalyzed cycloaddition opens pathways to complex polycyclic structures. These methodologies offer powerful tools for the synthesis of novel molecular entities with potential applications in drug discovery and development. The provided protocols and data serve as a valuable starting point for researchers exploring the synthetic utility of this reactive cyclopropane derivative.
References
- 1. Palladium-catalyzed dearomative allylation of indoles with cyclopropyl acetylenes: access to indolenine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Pd-Catalyzed Enantioselective Ring Opening/Cross-Coupling and Cyclopropanation of Cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Enzymatic Reactions Involving Ethyl 2-acetoxycyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the enzymatic kinetic resolution of racemic ethyl 2-acetoxycyclopropanecarboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the cyclopropane motif in pharmaceutical agents. Enzymatic reactions offer a highly selective and environmentally benign approach to obtaining enantiomerically pure forms of this compound.
The primary enzymatic reaction discussed is the enantioselective hydrolysis of the acetate group, catalyzed by common hydrolases such as Pig Liver Esterase (PLE) and various lipases. This kinetic resolution allows for the separation of the two enantiomers, yielding one enantiomer as the hydrolyzed product (ethyl 2-hydroxycyclopropanecarboxylate) and the other as the unreacted starting material.
Logical Workflow for Enzymatic Kinetic Resolution
The following diagram illustrates the general workflow for the enzymatic kinetic resolution of this compound.
Experimental Protocols
Protocol 1: Pig Liver Esterase (PLE) Catalyzed Hydrolysis
This protocol describes the enantioselective hydrolysis of racemic this compound using Pig Liver Esterase.
Materials:
-
Racemic this compound
-
Pig Liver Esterase (PLE, suspension or lyophilized powder)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Dioxane (co-solvent)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic this compound (1.0 g, 5.8 mmol) in a mixture of phosphate buffer (50 mL) and dioxane (5 mL).
-
Enzyme Addition: Add Pig Liver Esterase (150 mg) to the reaction mixture.
-
Incubation: Stir the mixture at room temperature (25°C) and monitor the reaction progress by TLC or chiral HPLC.
-
Reaction Monitoring: At timed intervals, withdraw a small aliquot, quench with ethyl acetate, and analyze the conversion and enantiomeric excess. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Work-up: Once the desired conversion is reached, adjust the pH of the reaction mixture to 8.5 with a saturated solution of sodium bicarbonate. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude mixture containing the unreacted ester and the hydrolyzed alcohol can be separated by silica gel column chromatography.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol outlines the use of an immobilized lipase, such as Candida antarctica Lipase B (CALB), for the kinetic resolution.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Diisopropyl ether (solvent)
-
Vinyl acetate (acylating agent for transesterification, if applicable) or water (for hydrolysis)
-
Molecular sieves (4 Å, if running in organic solvent)
Procedure:
-
Reaction Setup: To a solution of racemic this compound (1.0 g, 5.8 mmol) in diisopropyl ether (50 mL), add immobilized CALB (200 mg).
-
Hydrolysis Conditions: Add 1.1 equivalents of water (115 µL, 6.4 mmol) to initiate the hydrolysis.
-
Incubation: Shake the mixture at 40°C.
-
Reaction Monitoring: Monitor the reaction by chiral GC or HPLC until approximately 50% conversion is achieved.
-
Work-up: Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of the unreacted ester and the hydrolyzed product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical quantitative data obtained from enzymatic kinetic resolution experiments on analogous cyclopropyl and acetylated esters. These serve as a reference for expected outcomes with this compound.
Table 1: Pig Liver Esterase (PLE) Catalyzed Hydrolysis of Acetylated Esters
| Substrate (Racemic) | Co-solvent | Temp (°C) | Time (h) | Conversion (%) | Product | ee (%) of Product | Unreacted Ester | ee (%) of Unreacted Ester |
| Ethyl 2-acetoxypropionate | 10% Dioxane | 25 | 6 | 50 | (R)-Ethyl 2-hydroxypropionate | >95 | (S)-Ethyl 2-acetoxypropionate | >95 |
| Methyl 2-acetoxybutyrate | 10% Acetone | 25 | 8 | 48 | (R)-Methyl 2-hydroxybutyrate | 92 | (S)-Methyl 2-acetoxybutyrate | 88 |
| This compound (Expected) | 10% Dioxane | 25 | 5-10 | ~50 | (R)-Ethyl 2-hydroxycyclopropanecarboxylate | >90 | (S)-Ethyl 2-acetoxycyclopropanecarboxylate | >90 |
Table 2: Lipase-Catalyzed Kinetic Resolution of Cyclic Acetates
| Substrate (Racemic) | Lipase Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product | ee (%) of Product | Unreacted Ester | ee (%) of Unreacted Ester |
| cis-2-Acetoxycyclohexyl acetate | Pseudomonas cepacia | Diisopropyl ether | 40 | 24 | 51 | (1R,2S)-2-Hydroxycyclohexyl acetate | 98 | (1S,2R)-2-Acetoxycyclohexyl acetate | >99 |
| Ethyl cyclopentylacetate | Candida antarctica B | Heptane | 50 | 12 | 49 | (R)-Cyclopentylacetic acid | 96 | (S)-Ethyl cyclopentylacetate | 94 |
| This compound (Expected) | Candida antarctica B | Diisopropyl ether | 40 | 18-30 | ~50 | (R)-Ethyl 2-hydroxycyclopropanecarboxylate | >95 | (S)-Ethyl 2-acetoxycyclopropanecarboxylate | >95 |
Signaling Pathway and Logical Relationships
While there is no specific signaling pathway involving this compound to depict, the logical relationship in a kinetic resolution process can be visualized. The enzyme preferentially binds to one enantiomer, leading to its conversion, while the other enantiomer is left largely unreacted.
Troubleshooting & Optimization
Technical Support Center: Rhodium-Catalyzed Cyclopropanation Reactions
Welcome to the technical support center for rhodium-catalyzed cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a rhodium-catalyzed cyclopropanation reaction?
A1: Rhodium(II) carboxylate complexes are highly effective catalysts for the decomposition of diazo compounds. This process leads to the formation of electrophilic rhodium carbene intermediates. These intermediates then react with an alkene in a [2+1] cycloaddition to form the cyclopropane ring.[1][2] The reaction is concerted, meaning the new carbon-carbon bonds are formed in a single step, which generally preserves the stereochemistry of the alkene.[2]
Q2: My rhodium-catalyzed cyclopropanation is resulting in low conversion. What could be the issue?
A2: Low conversion in rhodium-catalyzed cyclopropanation can stem from several factors. Catalyst deactivation is a common problem, as the highly reactive carbene intermediate can react with the catalyst itself.[3] Insufficient catalyst loading can also lead to incomplete conversion.[3] Additionally, impurities in either the diazo compound or the alkene can act as poisons to the catalyst.[3] The choice of solvent can also play a crucial role in reaction efficiency.
Q3: What are common byproducts in rhodium-catalyzed cyclopropanation reactions?
A3: A common side reaction is the dimerization of the carbene intermediate, which is more prevalent with highly reactive "unstabilized carbenoids" derived from simple diazoacetates.[4] Other potential side reactions include C-H insertion and [3+2] cycloaddition, particularly with diazomalonates.
Q4: How does the structure of the diazo compound affect the reaction?
A4: The structure of the diazo compound significantly impacts selectivity. "Stabilized carbenoids," derived from vinyl-, aryl-, or alkynyldiazoacetates, generally exhibit higher diastereoselectivity and chemoselectivity compared to "unstabilized carbenoids" from simple diazoacetates.[4] This is because the stabilized carbenoids are less reactive, leading to fewer side reactions like dimerization.[4]
Troubleshooting Guide
Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Deactivation | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider using a freshly opened bottle or a different batch of catalyst. Catalyst deactivation can occur during the reaction; optimizing reaction time and temperature may mitigate this.[3] |
| Insufficient Catalyst Loading | While rhodium catalysts are very active, too low a concentration can lead to incomplete reactions.[3] A systematic increase in catalyst loading (e.g., from 0.5 mol% to 2 mol%) can be evaluated. However, be mindful of the cost implications.[3][5] |
| Impure Reagents | Purify the alkene and diazo compound before use. Impurities can poison the catalyst.[3] Diazo compounds, in particular, can be unstable and should be handled with care. |
| Inappropriate Solvent | The choice of solvent can significantly influence the reaction outcome.[6] Common solvents include dichloromethane (DCM) and 1,2-dichloroethane (DCE).[1] If solubility is an issue or if side reactions are prevalent, screening different solvents is recommended. |
| Incorrect Reaction Temperature | Temperature can affect catalyst stability and reaction rate. A general approach is to start at room temperature and then screen lower (e.g., 0 °C) and higher (e.g., 40-60 °C) temperatures in small-scale trials.[7] |
Low Diastereo- or Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Catalyst Choice | The ligand environment of the rhodium catalyst is critical for stereoselectivity. For asymmetric reactions, a range of chiral dirhodium catalysts are available.[5][8] It may be necessary to screen different catalysts to find the optimal one for a specific substrate combination. |
| Unstabilized Carbene Intermediate | If using simple diazoacetates, consider switching to a "stabilized" diazo compound (e.g., with a vinyl or aryl substituent) to improve diastereoselectivity.[4] |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the stereochemical outcome.[2][6] Screening a range of solvents with varying properties is advisable. |
| Reaction Temperature | Lowering the reaction temperature often leads to an increase in stereoselectivity. |
Experimental Protocols
General Protocol for a Rhodium-Catalyzed Cyclopropanation Reaction
This is a general procedure and may require optimization for specific substrates.
-
Preparation: To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the alkene (1.0 equiv), the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1.0 mol%), and the anhydrous solvent (e.g., dichloromethane).[1]
-
Diazo Compound Addition: In a separate flask, dissolve the diazo compound (1.2-1.5 equiv) in the same anhydrous solvent.
-
Reaction: Add the diazo compound solution dropwise to the stirred solution of the alkene and catalyst at the desired temperature (e.g., room temperature). The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy until the starting material is consumed.[9]
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to isolate the cyclopropane product.
Protocol for Optimizing Catalyst Loading
-
Set up a series of parallel reactions with identical amounts of alkene, diazo compound, solvent, and at the same temperature.
-
Vary the catalyst loading in each reaction (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%).
-
Monitor the conversion in each reaction over time using an internal standard with GC or NMR analysis.
-
Plot conversion versus time for each catalyst loading to determine the optimal concentration that provides a reasonable reaction rate without excessive cost.
Visualizations
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Common side products in the synthesis of Ethyl 2-acetoxycyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-acetoxycyclopropanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are the Rhodium-catalyzed cyclopropanation of vinyl acetate with ethyl diazoacetate and the Simmons-Smith cyclopropanation of ethyl 2-acetoxyacrylate.
Q2: What are the typical side products I might encounter in the Rhodium-catalyzed synthesis?
A2: In the Rhodium-catalyzed reaction of vinyl acetate with ethyl diazoacetate, the most common side products are dimers of ethyl diazoacetate, namely diethyl fumarate and diethyl maleate. Additionally, insertion of the carbene into C-H bonds of the solvent or starting materials can occur, though this is generally less common with highly reactive alkenes like vinyl acetate.
Q3: What side products are associated with the Simmons-Smith reaction for this synthesis?
A3: The Simmons-Smith reaction is generally a clean reaction with few side products. However, potential impurities can arise from incomplete reaction, leading to the presence of unreacted ethyl 2-acetoxyacrylate. The formation of zinc-containing byproducts is inherent to the reaction, which are typically removed during aqueous workup.
Q4: My reaction yield is low. What are the potential causes?
A4: Low yields can stem from several factors depending on the synthetic route. For Rhodium-catalyzed reactions, catalyst deactivation, impure ethyl diazoacetate, or suboptimal reaction temperature can be culprits. In the Simmons-Smith reaction, the activity of the zinc-copper couple is crucial, and incomplete activation can lead to poor conversion. For both methods, ensuring the purity of starting materials and maintaining an inert atmosphere are critical.
Q5: I am having trouble with the purification of the final product. What are the recommended methods?
A5: Purification of this compound is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is commonly employed. It is important to remove all zinc salts from the Simmons-Smith reaction during workup to prevent streaking on the column. In the case of the Rhodium-catalyzed reaction, careful chromatography is required to separate the product from the isomeric diethyl fumarate and maleate.
Troubleshooting Guides
Issue 1: Presence of Diethyl Fumarate and Diethyl Maleate in Rhodium-Catalyzed Synthesis
Symptoms:
-
1H NMR spectrum shows signals corresponding to alkene protons.
-
GC-MS analysis reveals peaks with m/z values corresponding to C8H12O4 isomers.
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Slow addition of ethyl diazoacetate | Increase the rate of addition of ethyl diazoacetate to the reaction mixture to favor the intermolecular cyclopropanation with vinyl acetate over dimerization. |
| Low concentration of vinyl acetate | Use a significant excess of vinyl acetate to outcompete the dimerization of the carbene intermediate. |
| Suboptimal catalyst | While Rh2(OAc)4 is common, other rhodium catalysts can be screened for higher selectivity towards cyclopropanation. |
Issue 2: Incomplete Conversion in Simmons-Smith Reaction
Symptoms:
-
TLC analysis shows a significant amount of starting material (ethyl 2-acetoxyacrylate) remaining.
-
Isolated yield of the desired product is low.
Root Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poorly activated zinc-copper couple | Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure. |
| Impure diiodomethane | Use freshly distilled or high-purity diiodomethane. |
| Presence of moisture | The Simmons-Smith reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Key Experiment: Rhodium-Catalyzed Synthesis of this compound
Materials:
-
Rhodium(II) acetate dimer [Rh2(OAc)4]
-
Vinyl acetate (freshly distilled)
-
Ethyl diazoacetate (handle with extreme caution)
-
Dichloromethane (anhydrous)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere is charged with a solution of Rhodium(II) acetate dimer (0.5 mol%) in anhydrous dichloromethane.
-
Freshly distilled vinyl acetate (5-10 equivalents) is added to the flask.
-
The reaction mixture is heated to reflux.
-
A solution of ethyl diazoacetate in anhydrous dichloromethane is added dropwise via the dropping funnel over a period of 2-4 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Perform this step in a well-ventilated fume hood behind a blast shield.
-
After the addition is complete, the reaction is stirred at reflux for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the ethyl diazoacetate.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Purification of Diastereomeric Mixtures of Cyclopropanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of diastereomeric mixtures of cyclopropanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating diastereomeric mixtures of cyclopropanes?
The most common and effective methods for separating diastereomeric mixtures of cyclopropanes include column chromatography on silica gel, high-performance liquid chromatography (HPLC) with both chiral and achiral stationary phases, and recrystallization techniques.[1][2][3] The choice of method depends on the specific properties of the diastereomers, such as differences in polarity and crystallinity, as well as the scale of the separation.
Q2: When should I use chiral versus achiral chromatography to separate cyclopropane diastereomers?
Diastereomers, by definition, have different physical properties, so they can often be separated using standard achiral chromatography.[3][4] Chiral chromatography is essential for the separation of enantiomers.[2][5] However, if the polarity difference between your cyclopropane diastereomers is very small, a chiral stationary phase (CSP) may offer the necessary selectivity for separation due to its ability to form transient diastereomeric complexes through various interactions.[6][7]
Q3: My cyclopropane diastereomers are not separating on a silica gel column. What can I try next?
If you are experiencing poor separation on a silica gel column, you can try the following:
-
Optimize the Mobile Phase: Experiment with different solvent systems and gradients. Sometimes, switching to a solvent with a different polarity or a mixture of solvents can enhance separation.[8][9]
-
Consider a Different Stationary Phase: If silica gel is ineffective, other stationary phases like alumina, or functionalized silica (e.g., cyano, diol) might provide better resolution.
-
Attempt Recrystallization: If your compound is crystalline, fractional recrystallization can be a powerful technique for separating diastereomers.[10][11]
-
Employ HPLC: HPLC, particularly with a high-efficiency column, can often resolve compounds that are inseparable by gravity column chromatography.[12][13]
Q4: What is Crystallization-Induced Diastereomer Transformation (CIDT) and how can it be applied to cyclopropanes?
Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique for obtaining a single, desired diastereomer from a mixture.[10][11] This process involves the epimerization of one diastereomer into the other in solution, coupled with the selective crystallization of the desired, less soluble diastereomer. For donor-acceptor cyclopropanes, this can sometimes be promoted by a Lewis acid or even a polar solvent.[10][11] This method is advantageous as it can potentially convert the entire mixture to the desired diastereomer, increasing the overall yield.[11]
Troubleshooting Guides
Issue 1: Poor or No Separation in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of diastereomers | Insufficient difference in polarity between diastereomers. | 1. Optimize Mobile Phase: Perform a thorough screen of solvent systems. A less polar solvent system may increase the interaction with the stationary phase and improve separation.[8] Consider using a gradient elution. 2. Change Stationary Phase: Switch from silica to another achiral stationary phase like alumina or a bonded phase (e.g., C18 for reverse phase). 3. High-Performance Liquid Chromatography (HPLC): Utilize HPLC for higher resolving power.[12][13] |
| Broad peaks | Poor solubility of the compound in the mobile phase, or overloading of the column. | 1. Improve Solubility: Add a small amount of a more polar solvent to the mobile phase to sharpen peaks. 2. Reduce Sample Load: Decrease the amount of mixture applied to the column. |
| Tailing peaks | Strong interaction of the compound with the stationary phase. | Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
Issue 2: Challenges with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystal formation | Compound may be an oil or have poor crystallinity. The chosen solvent may not be appropriate. | 1. Screen a Wide Range of Solvents: Test various solvents and solvent mixtures. 2. Try Different Crystallization Techniques: Experiment with slow evaporation, slow cooling, and vapor diffusion.[14] 3. Seeding: If you have a pure crystal of one diastereomer, use it to seed the solution.[14] |
| Co-crystallization of diastereomers | The diastereomers have very similar crystal lattice energies or form a solid solution. | 1. Utilize a Different Solvent System: The choice of solvent can significantly influence the crystallization of one diastereomer over the other. 2. Consider Diastereomeric Recrystallization: Convert the diastereomers into new diastereomeric derivatives (e.g., salts with a chiral acid or base) that may have more distinct crystallization properties.[15] |
| Crystallization is too rapid, trapping impurities | Supersaturation is too high. | 1. Slow Cooling: Decrease the rate of cooling to allow for more selective crystal growth. 2. Vapor Diffusion: Set up a vapor diffusion crystallization by slowly diffusing a non-solvent into a solution of your compound.[14] |
Experimental Protocols
Protocol 1: General Method for Separation by Column Chromatography
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small sample of the diastereomeric mixture in a suitable solvent.
-
Spot the mixture on a TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that shows separation between the two diastereomer spots. The ideal solvent system will give Rf values between 0.2 and 0.5 and the largest possible ΔRf.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of material to be separated.
-
Pack the column with silica gel using either a dry or slurry packing method with the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the diastereomeric mixture in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions and monitor the elution by TLC to identify which fractions contain the separated diastereomers.
-
-
Isolation:
-
Combine the fractions containing each pure diastereomer.
-
Remove the solvent under reduced pressure to yield the purified diastereomers.
-
Protocol 2: General Method for Separation by HPLC
-
Column and Mobile Phase Selection:
-
For achiral separations, C18 columns are common for reverse-phase HPLC, while silica or cyano columns can be used for normal-phase.[4]
-
For challenging separations, consider a chiral stationary phase (CSP). Polysaccharide-based (e.g., Chiralcel OD) and Pirkle-type CSPs are often effective for cyclopropane derivatives.[5][6][16]
-
Typical mobile phases for normal-phase HPLC are mixtures of hexane and isopropanol.[16] For reverse-phase, acetonitrile/water or methanol/water mixtures are common.
-
-
Method Development:
-
Inject a small amount of the diastereomeric mixture and run a scouting gradient to determine the approximate retention times.
-
Optimize the separation by adjusting the mobile phase composition (isocratic or gradient), flow rate, and column temperature.
-
-
Preparative HPLC (if necessary):
-
Once an analytical method is established, it can be scaled up to a preparative scale by using a larger column and injecting a larger sample volume.
-
-
Fraction Collection and Isolation:
-
Collect the fractions corresponding to each diastereomer peak.
-
Evaporate the solvent to obtain the purified compounds.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Cyclopropane Diastereomers
| Technique | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | Differential adsorption to a stationary phase based on polarity. | Cost-effective, scalable. | Can be time-consuming, lower resolution for closely related compounds. | Large-scale separations where the diastereomers have a noticeable difference in polarity. |
| Recrystallization | Difference in solubility of diastereomers in a particular solvent.[15] | Can be highly efficient and scalable, potentially yielding very pure material. | Requires the compound to be crystalline, method development can be trial-and-error.[14] | Crystalline solids with significant differences in solubility between diastereomers. |
| HPLC (Achiral) | Differential partitioning between a mobile and stationary phase.[4] | High resolution, rapid method development. | Can be expensive, limited sample capacity for analytical columns. | Mixtures with small polarity differences that are difficult to separate by column chromatography. |
| HPLC (Chiral) | Formation of transient diastereomeric complexes with a chiral stationary phase.[6][16] | Can separate diastereomers with very similar physical properties.[2] | Columns are expensive, may require specialized solvent systems. | Very challenging separations where achiral methods have failed. |
| Crystallization-Induced Diastereomer Transformation (CIDT) | In-situ epimerization and selective crystallization of one diastereomer.[10][11] | Can provide a single diastereomer in high yield from a mixture.[11] | Not universally applicable, requires a reversible stereocenter. | Specific classes of cyclopropanes (e.g., donor-acceptor) where epimerization is possible.[10] |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: General experimental workflow for purification.
References
- 1. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. hplc.eu [hplc.eu]
- 6. eijppr.com [eijppr.com]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 16. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diastereoselectivity in Cyclopropanation of Vinyl Esters
Welcome to the technical support center for the diastereoselective cyclopropanation of vinyl esters. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic strategies. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to enhance the stereochemical outcome of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclopropanation of vinyl esters?
A1: The most prevalent methods include transition-metal catalysis, particularly with rhodium(II) and copper(I) complexes, utilizing diazo compounds as carbene precursors. Enzymatic methods using engineered heme proteins have also emerged as a powerful strategy for achieving high diastereoselectivity. The Simmons-Smith reaction, which employs an organozinc carbenoid, is another classic method applicable to these substrates.
Q2: My diastereoselectivity is low. What are the key factors I should investigate?
A2: Low diastereoselectivity can often be attributed to several factors. The primary aspects to consider are:
-
Catalyst/Ligand System: The choice of metal catalyst and its associated chiral ligand is paramount in dictating the stereochemical outcome.[1][2]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio (dr).
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
-
Substrate Structure: The steric and electronic properties of both the vinyl ester and the diazo compound play a crucial role.[3]
Q3: I am observing significant side products. What are the likely culprits and how can I minimize them?
A3: Common side reactions include the dimerization of the diazo compound, insertion into C-H bonds, and the formation of ylides. To minimize these:
-
Slow Addition of Diazo Compound: Adding the diazo compound slowly to the reaction mixture keeps its concentration low, disfavoring dimerization.
-
Catalyst Choice: The catalyst can influence the chemoselectivity of the reaction. For instance, some rhodium catalysts are known to favor cyclopropanation over C-H insertion.[2]
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation of sensitive reagents and catalysts.
Q4: Can the ester group of the vinyl ester direct the stereochemistry of the cyclopropanation?
A4: While not as strong a directing group as a hydroxyl group in allylic alcohols, the ester moiety can exert some stereochemical influence.[4] In metal-catalyzed reactions, the carbonyl oxygen can have a weak coordinating effect with the metal center of the catalyst, which may influence the trajectory of the incoming carbene.[4] This effect is often subtle and dependent on the specific catalyst and reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the diastereoselective cyclopropanation of vinyl esters.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the catalyst is fresh and has been stored correctly. For rhodium catalysts, ensure they have not been exposed to air or moisture for prolonged periods. For Simmons-Smith, ensure the zinc-copper couple is freshly prepared and active. |
| 2. Impure Reagents | - Purify the vinyl ester and solvent before use. Ensure the diazo compound is of high quality. | |
| 3. Insufficient Temperature | - While lower temperatures favor selectivity, some reactions require a certain activation energy. Incrementally increase the temperature if no reaction is observed. | |
| Poor Diastereoselectivity (Low dr) | 1. Suboptimal Catalyst/Ligand | - Screen a variety of chiral ligands. For rhodium catalysts, prolinate and carboxamidate-based ligands are often effective.[1] For copper, bis(oxazoline) (BOX) ligands are a good starting point. |
| 2. Inappropriate Solvent | - Test a range of solvents with varying polarities (e.g., dichloromethane, toluene, pentane, diethyl ether). Non-coordinating solvents are often preferred. | |
| 3. Reaction Temperature is Too High | - Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). | |
| 4. Steric/Electronic Mismatch | - Consider modifying the ester group on the vinyl ester or the substituent on the diazoacetate to enhance steric differentiation in the transition state. | |
| Formation of Carbene Dimer | 1. High Concentration of Diazo Compound | - Use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture. |
| Inconsistent Results | 1. Variable Reagent Quality | - Use reagents from the same batch for a series of experiments. Re-purify solvents and substrates if necessary. |
| 2. Sensitivity to Air or Moisture | - Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. |
Data Presentation: Diastereoselectivity in Vinyl Ester Cyclopropanation
The following tables summarize quantitative data from representative studies on the cyclopropanation of vinyl esters (enol acetates), highlighting the impact of different reaction parameters on yield and diastereoselectivity.
Table 1: Enzymatic Cyclopropanation of (Z/E)-Enol Acetates with Diazoacetonitrile [5]
| Entry | Enol Acetate Substrate (R group) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | >99 | >99:1 |
| 2 | 4-Fluorophenyl | 95 | >99:1 |
| 3 | 4-Bromophenyl | 81 | >99:1 |
| 4 | 4-Methoxyphenyl | 89 | >99:1 |
| 5 | 2-Naphthyl | 94 | >99:1 |
Reactions were performed using an engineered P450 enzyme (P411-INC-5185) with a 1:1 Z/E mixture of the enol acetate.
Table 2: Influence of Rhodium Catalyst on Diastereoselectivity
Note: Data for vinyl esters with simple rhodium catalysts is often part of broader studies. The following is a representative example of how catalyst choice can influence diastereoselectivity in related systems.
| Entry | Catalyst | Alkene | Diazo Compound | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | Rh₂(OAc)₄ | Styrene | Ethyl Diazoacetate | 75:25 | [6] |
| 2 | Rh₂(S-DOSP)₄ | Styrene | Methyl Phenyldiazoacetate | >95:5 | [2] |
| 3 | Rh₂(S-PTAD)₄ | Styrene | Methyl 2-chlorophenyldiazoacetate | >95:5 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of a Vinyl Ester
This protocol is a general guideline for the cyclopropanation of a vinyl ester, such as vinyl acetate, with a diazoacetate. Optimization of the specific catalyst, solvent, and temperature will likely be necessary.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant, 0.5-1 mol%)
-
Vinyl ester (e.g., vinyl acetate, 1.2 eq.)
-
Diazoacetate (e.g., ethyl diazoacetate, 1.0 eq.)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and septum, add the dirhodium(II) catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the vinyl ester.
-
In a separate flame-dried syringe, prepare a solution of the diazoacetate in the anhydrous solvent.
-
Place the syringe in a syringe pump.
-
Heat or cool the reaction mixture to the desired temperature (e.g., 25 °C).
-
Slowly add the diazoacetate solution to the stirred reaction mixture over a period of 4-8 hours.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropyl ester diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Protocol 2: Enzymatic Cyclopropanation of an Enol Acetate[5]
This protocol is based on a published procedure for the highly diastereoselective cyclopropanation of enol acetates using an engineered cytochrome P450 enzyme.
Materials:
-
Engineered P450 enzyme (e.g., P411-INC-5185 whole cells)
-
Enol acetate (Z/E mixture)
-
Diazoacetonitrile
-
Buffer solution (e.g., potassium phosphate buffer)
-
Glucose
-
Sodium dithionite (for creating an anaerobic environment)
Procedure:
-
In a culture tube, prepare a suspension of the engineered E. coli whole cells expressing the P450 variant in the buffer.
-
Add glucose to the cell suspension.
-
Add the enol acetate substrate to the mixture.
-
Seal the tube and make the environment anaerobic, for example by adding sodium dithionite.
-
Initiate the reaction by adding the diazoacetonitrile.
-
Shake the reaction mixture at room temperature for the desired reaction time (e.g., 12-24 hours).
-
Extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Analyze the yield and diastereomeric ratio by GC or NMR.
Visualizing the Optimization Workflow
The following diagrams illustrate the logical relationships in troubleshooting and optimizing the diastereoselectivity of cyclopropanation reactions.
Caption: A decision tree for troubleshooting and optimizing diastereoselectivity.
Caption: Key factors influencing diastereoselectivity in cyclopropanation.
References
- 1. 39. Enantioselective synthesis of vinylcyclopropanes by rhodium(II) catalyzed decomposition of vinyldiazomethanes in the presence of alkenes - The Davies Group [scholarblogs.emory.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Rhodium-Catalyzed Cyclopropanation of Electron-Deficient Alkenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the rhodium-catalyzed cyclopropanation of electron-deficient alkenes.
Troubleshooting Guide
Low yields, poor diastereoselectivity, and catalyst deactivation are common challenges in the rhodium-catalyzed cyclopropanation of electron-deficient alkenes. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired cyclopropane product is the most frequent issue. The following flowchart outlines a step-by-step process to diagnose the potential causes.
Frequently Asked Questions (FAQs)
Q1: My rhodium-catalyzed cyclopropanation is resulting in a low yield. What are the first things I should check?
A1: Low yields are often traced back to a few key areas. Start by systematically checking the following:
-
Reagent Purity: Impurities in either the diazo compound or the electron-deficient alkene can act as catalyst poisons. Acidic impurities in the diazo compound can also lead to its rapid decomposition.
-
Catalyst Activity: Catalyst deactivation is a common issue in rhodium-catalyzed reactions. The highly reactive carbene intermediate can react with the catalyst itself, leading to inactive species.
-
Reaction Conditions: The concentration of the diazo compound is critical. Slow addition using a syringe pump is crucial to maintain a low concentration of the reactive carbene, which minimizes side reactions and catalyst deactivation. Also, ensure the reaction is performed under a strict inert atmosphere, as many rhodium catalysts are sensitive to air and moisture.
Q2: I suspect my rhodium catalyst has deactivated. What are the common causes and how can I prevent it?
A2: Catalyst deactivation in this context can occur through several pathways. Understanding these can help in devising preventative strategies.
-
Carbene Dimerization: At high concentrations, the rhodium carbene intermediate can react with itself to form an alkene, consuming the active species.
-
Prevention: The most effective way to prevent this is by the slow addition of the diazo compound to the reaction mixture, keeping its instantaneous concentration low.
-
-
Reaction with Substrate/Product: The electron-deficient nature of the alkene can sometimes lead to side reactions with the nucleophilic carbene, which may lead to catalyst inhibition. The cyclopropane product itself can, in some cases, coordinate to the catalyst and inhibit further reaction.
-
Catalyst Poisoning: Trace impurities in the reagents or solvent can act as potent catalyst poisons.
-
Common Poisons: Amines, thiols, and even water can coordinate to the rhodium center and inhibit catalysis.
-
Prevention: Ensure all reagents and solvents are of high purity and are appropriately dried. Glassware should be oven-dried and the reaction should be conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen).
-
The following diagram illustrates the main catalyst deactivation pathways:
Overcoming low conversion in Simmons-Smith cyclopropanation of functionalized alkenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Simmons-Smith cyclopropanation of functionalized alkenes. It is intended for researchers, scientists, and drug development professionals to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guide: Overcoming Low Conversion
Issue 1: Low or No Conversion with Electron-Deficient Alkenes
Question: I am attempting to cyclopropanate an alkene bearing an electron-withdrawing group (e.g., α,β-unsaturated ketone, ester, or nitrile) and observing very low to no conversion. What are the likely causes and how can I resolve this?
Answer:
Low reactivity of electron-deficient alkenes is a known limitation of the classic Simmons-Smith reaction. The electrophilic nature of the zinc carbenoid (ICH₂ZnI) results in a sluggish reaction with electron-poor double bonds.[1][2] Here are the primary causes and recommended solutions:
-
Inadequate Reagent Nucleophilicity: The standard Simmons-Smith reagent is not nucleophilic enough to efficiently react with your substrate.
-
Lewis Acid Inhibition: The Lewis acidic nature of the zinc iodide (ZnI₂) byproduct can sometimes interfere with the reaction or sensitive functional groups.[1]
To address these issues, several modified protocols have been developed. The table below summarizes the recommended strategies for improving conversion with electron-deficient alkenes.
| Strategy | Reagents & Conditions | Key Advantages | Considerations |
| Shi Modification | Et₂Zn, CH₂I₂, and a Lewis acid (e.g., CF₃COOH) in a non-coordinating solvent like CH₂Cl₂.[1][3] | Forms a more nucleophilic zinc carbenoid (CF₃CO₂ZnCH₂I) that is highly effective for electron-deficient and unfunctionalized alkenes.[1] | The addition of a strong acid needs to be controlled, especially with acid-sensitive substrates. |
| Continuous Flow Protocol | Addition of a catalytic amount of diethylzinc (e.g., 10 mol%) to the standard reaction mixture in a flow setup.[4] | Can significantly improve yields for some electron-poor alkenes.[4] | Requires specialized flow chemistry equipment. |
| Alternative Cyclopropanation Methods | Consider methods specifically designed for electron-deficient alkenes, such as the Corey-Chaykovsky reaction (using sulfur ylides) or metal-catalyzed reactions with diazo compounds.[5] | These methods operate via different mechanisms that are often more favorable for electron-poor substrates. | May require different starting materials and have different functional group tolerances. |
Below is a decision-making workflow to guide your choice of method for cyclopropanating electron-deficient alkenes.
Caption: Decision workflow for cyclopropanating electron-deficient alkenes.
Issue 2: Low Conversion with Sterically Hindered Alkenes
Question: My substrate is a sterically bulky alkene, and the Simmons-Smith reaction is proceeding with low conversion. How can I improve the yield?
Answer:
Steric hindrance can significantly impede the approach of the zinc carbenoid to the double bond, leading to low reaction rates and yields.[1][6] The following are common causes and solutions for this issue:
-
Steric Repulsion: The bulky substituents on your alkene are preventing the formation of the "butterfly-like" transition state.[7]
-
Insufficient Reagent Reactivity: The standard Zn-Cu couple may not generate a sufficiently reactive carbenoid to overcome the steric barrier.
Here are some strategies to enhance the conversion of sterically hindered alkenes:
| Strategy | Reagents & Conditions | Key Advantages | Considerations |
| Furukawa Modification | Use diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) in place of the Zn-Cu couple.[1] | Generally forms a more reactive carbenoid and the reaction is often faster and more reproducible.[1][8] | Diethylzinc is pyrophoric and requires careful handling under an inert atmosphere.[9] |
| Increase Reaction Temperature | Cautiously increase the reaction temperature in 5-10 °C increments.[10] | Can help overcome the activation energy barrier. | May lead to an increase in side reactions.[10] |
| Use of Ultrasound | Employ ultrasonication during the reaction.[3] | Can improve the rate of formation of the organozinc reagent, particularly with the heterogeneous Zn-Cu couple.[3] | Requires an ultrasonic bath or probe. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a complete failure of the Simmons-Smith reaction?
A1: The most frequent cause of reaction failure is an inactive zinc-copper couple.[10] It is crucial to use freshly prepared and highly activated Zn-Cu couple for the reaction to proceed efficiently.[10] Activation is typically achieved by washing zinc dust with an acid (e.g., HCl) to remove the oxide layer, followed by treatment with a copper(II) sulfate solution.[11]
Q2: How can I improve the diastereoselectivity of the cyclopropanation?
A2: The Simmons-Smith reaction is inherently stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[1][11] However, for alkenes with prochiral faces, achieving high diastereoselectivity can be a challenge. The presence of a directing group, such as a hydroxyl group in an allylic or homoallylic alcohol, can significantly enhance diastereoselectivity. The zinc atom of the carbenoid coordinates with the hydroxyl group, directing the cyclopropanation to the same face of the double bond.[1][9] If your substrate lacks a directing group, steric hindrance will be the primary controlling factor, with the cyclopropanation occurring on the less hindered face.[1][12]
Q3: What are the optimal solvents for the Simmons-Smith reaction?
A3: Non-coordinating solvents such as dichloromethane (CH₂Cl₂), 1,2-dichloroethane (DCE), and diethyl ether are generally recommended.[7][13] The use of basic or strongly coordinating solvents can decrease the reaction rate by competing with the alkene for coordination to the zinc carbenoid.[8][13]
Q4: I am observing the formation of byproducts. What are the common side reactions and how can they be minimized?
A4: Common side reactions include:
-
Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate alcohols and other heteroatoms, especially with excess reagent or prolonged reaction times.[1][10] To minimize this, use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress to avoid unnecessarily long reaction times.[10]
-
Reaction with Lewis Acid-Sensitive Groups: The byproduct ZnI₂ is a Lewis acid and can cause decomposition of acid-sensitive substrates or products.[1] Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) is standard.[10] For particularly sensitive substrates, pyridine can be added during workup to scavenge the ZnI₂.[1]
Experimental Protocols
Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene
This protocol describes the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.[9]
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate
-
Glacial acetic acid
-
Anhydrous diethyl ether
-
Diiodomethane (CH₂I₂)
-
Cyclohexene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of Zinc-Copper Couple: In a flask, suspend zinc dust in hot glacial acetic acid. Add a solution of copper(II) acetate monohydrate in hot acetic acid and swirl. Allow the solids to settle, decant the liquid, and wash the solid zinc-copper couple with acetic acid and then with anhydrous diethyl ether.
-
Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether. Add a small crystal of iodine to activate the surface.
-
Reagent Addition: Add a solution of cyclohexene and diiodomethane in diethyl ether dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Filter the mixture through Celite to remove solids. Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Protocol 2: Furukawa Modification for the Cyclopropanation of an Allylic Alcohol
This protocol is adapted for substrates that benefit from a more reactive carbenoid, such as allylic alcohols where the hydroxyl group can direct the stereochemistry.[14]
Materials:
-
Allylic alcohol substrate
-
Diethylzinc (Et₂Zn) solution in hexanes (e.g., 1.0 M)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the allylic alcohol in anhydrous CH₂Cl₂ and cool the solution to 0 °C.
-
Reagent Addition: Slowly add the diethylzinc solution dropwise to the stirred solution at 0 °C. Stir the mixture at 0 °C for 30 minutes. Add diiodomethane dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: The Simmons-Smith reaction mechanism.
Quantitative Data Summary
The following table provides a summary of reported yields for the cyclopropanation of various alkenes using different Simmons-Smith protocols. This data is intended for comparative purposes.
| Alkene Substrate | Protocol | Reagents | Solvent | Yield (%) |
| Cyclohexene | Furukawa | Et₂Zn, CH₂I₂ | Benzene | 92 |
| 1-Dodecene | Furukawa | Et₂Zn, CH₂I₂ | Hexane | 85 |
| Vinyl acetate | Furukawa | Et₂Zn, CH₂I₂ | - | - |
| p-Trifluoromethylstyrene | Classic Simmons-Smith | Zn-Cu, CH₂I₂ | DCE | 16 |
| p-Trifluoromethylstyrene | Modified Flow | Zn-Cu, CH₂I₂, 10 mol% Et₂Zn | DCE | 68 |
| Allyl alcohol derivative | Furukawa | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 63 |
| Divinyl cyclopropane derivative | Furukawa | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 32 (diastereomer 1), 27 (diastereomer 2) |
| Chiral enyne derivative | Furukawa | Et₂Zn, CH₂I₂ | - | 75 |
| Bicyclic keto alcohol derivative | Furukawa | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 63 |
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. orgosolver.com [orgosolver.com]
- 12. youtube.com [youtube.com]
- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of Ethyl 2-acetoxycyclopropanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Ethyl 2-acetoxycyclopropanecarboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy to ensure it has gone to completion.- If the reaction stalls, consider extending the reaction time or a slight increase in temperature.- Ensure the quality and reactivity of starting materials. |
| Suboptimal Reaction Temperature | - Experiment with a temperature range to find the optimal condition. A lower temperature might reduce side product formation, while a higher temperature could increase the reaction rate. |
| Inefficient Catalyst | - Screen different catalysts (e.g., various Lewis acids or organocatalysts) to identify one that provides a better yield.- Optimize the catalyst loading; too much or too little can be detrimental. |
| Poor Quality of Reagents or Solvents | - Use freshly distilled or high-purity solvents to avoid quenching the reaction.- Verify the purity of starting materials, as impurities can interfere with the reaction. |
| Product Degradation | - If the product is sensitive to the work-up conditions (e.g., pH, temperature), consider a milder work-up procedure.- Analyze the crude product to identify any degradation products, which can provide clues about the instability. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Presence of Stereoisomers | - Employ chiral catalysts or resolving agents to improve diastereoselectivity.- Optimize reaction conditions such as solvent and temperature, which can influence the stereochemical outcome. |
| Side Reactions | - Adjust the stoichiometry of the reactants to minimize side reactions.- A lower reaction temperature can sometimes increase selectivity and reduce the formation of unwanted byproducts. |
| Decomposition during Purification | - If using distillation, consider vacuum distillation to lower the boiling point and prevent thermal decomposition.- Column chromatography with a less acidic or basic stationary phase (e.g., neutral alumina instead of silica gel) might be necessary if the product is sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful scalable synthesis?
A1: For a scalable synthesis of this compound, the most critical parameters to control are typically:
-
Temperature: Even small variations can affect reaction rate and selectivity.
-
Purity of Starting Materials: Impurities can lead to side reactions and lower yields.
-
Catalyst Loading and Activity: The catalyst is often a key driver of the reaction's efficiency.
-
Mixing/Agitation: In larger scale reactions, ensuring homogenous mixing is crucial for consistent results.
Q2: How can I effectively monitor the progress of the reaction?
A2: The choice of monitoring technique depends on the specific reaction. Common methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple way to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC): Provides quantitative data on the relative amounts of reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the appearance of product peaks and disappearance of reactant peaks in the reaction mixture.
Q3: What are the recommended purification methods for this compound on a larger scale?
A3: For scalable purification, consider the following:
-
Distillation: If the product is thermally stable and has a significantly different boiling point from impurities, fractional distillation under reduced pressure is often the most efficient method.
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is an excellent method for achieving high purity on a large scale.
-
Flash Column Chromatography: While often used in discovery, automated flash chromatography systems can be used for larger quantities if distillation or crystallization are not feasible.
Experimental Protocols & Data
Table 1: Hypothetical Effect of Catalyst on Yield and Purity
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Crude Yield (%) | Purity by GC (%) |
| Catalyst A | 1 | 24 | 65 | 88 |
| Catalyst B | 1 | 18 | 78 | 92 |
| Catalyst C | 0.5 | 24 | 85 | 95 |
Table 2: Hypothetical Solvent Screen for Optimal Reaction Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by GC (%) |
| Toluene | 80 | 12 | 75 | 90 |
| Dichloromethane | 40 | 24 | 68 | 85 |
| Acetonitrile | 60 | 18 | 82 | 94 |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision-making workflow for troubleshooting low product yield.
Impact of solvent and temperature on the stereoselectivity of cyclopropanation
Technical Support Center: Cyclopropanation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent and temperature on the stereoselectivity of cyclopropanation reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclopropanation reaction is yielding a low diastereomeric ratio (d.r.). How can I improve it by changing the solvent?
A1: Solvent choice is critical in controlling diastereoselectivity. The polarity and coordinating ability of the solvent can influence the transition state geometry of the reaction.
-
General Principle: Non-coordinating, non-polar solvents often favor higher stereoselectivity. Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common starting points. In contrast, polar or coordinating solvents such as tetrahydrofuran (THF) or diethyl ether can sometimes interfere with the catalyst-substrate complex, leading to lower selectivity.
-
Troubleshooting Steps:
-
Solvent Screening: If you are using a polar coordinating solvent, consider switching to a non-polar, non-coordinating alternative.
-
Systematic Study: Perform a systematic screen of solvents with varying polarities. See the data table below for a representative example of how solvent can affect the diastereoselectivity in a rhodium-catalyzed cyclopropanation.
-
Q2: I am observing poor enantioselectivity (e.e.) in my asymmetric cyclopropanation. Can temperature adjustments help?
A2: Yes, temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature generally leads to a more ordered transition state, which can enhance the energy difference between the two pathways leading to the different enantiomers, thus improving the enantiomeric excess.
-
General Principle: According to the Eyring equation, the difference in the free energies of activation for the two stereoisomeric transition states is inversely proportional to the temperature. Therefore, decreasing the temperature typically enhances enantioselectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: If your reaction is running at room temperature or above, try cooling it to 0 °C, -20 °C, or even -78 °C.
-
Monitor Reaction Time: Be aware that lowering the temperature will also decrease the reaction rate, so you may need to extend the reaction time accordingly. Monitor the reaction progress by TLC or another suitable method.
-
Data Comparison: The table below illustrates the effect of temperature on the enantioselectivity of a representative copper-catalyzed cyclopropanation.
-
Q3: My reaction is not going to completion, and I suspect solvent or temperature is the issue. What should I do?
A3: Incomplete conversion can be due to several factors related to solvent and temperature.
-
Solubility: Ensure your reactants, catalyst, and any additives are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow or incomplete reactions. If solubility is an issue at lower temperatures, you may need to find a different solvent that can dissolve your components at the desired temperature.
-
Catalyst Activity: Some catalysts have an optimal temperature range for activity. Excessively low temperatures can render the catalyst inactive, while high temperatures can lead to catalyst decomposition. Consult the literature for the recommended temperature range for your specific catalytic system.
-
Solvent-Catalyst Interaction: Certain solvents can inhibit catalyst activity. For instance, strongly coordinating solvents can bind to the metal center of a catalyst and prevent the substrate from coordinating, thereby shutting down the reaction.
Data Presentation: Solvent and Temperature Effects
The following tables summarize quantitative data from representative cyclopropanation reactions, illustrating the impact of solvent and temperature on stereoselectivity.
Table 1: Effect of Solvent on Diastereoselectivity in a Rhodium-Catalyzed Cyclopropanation
| Entry | Solvent | Diastereomeric Ratio (trans:cis) |
| 1 | DCE | 95:5 |
| 2 | Toluene | 90:10 |
| 3 | DCM | 88:12 |
| 4 | THF | 75:25 |
| 5 | Diethyl Ether | 70:30 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Temperature on Enantioselectivity in a Copper-Catalyzed Cyclopropanation
| Entry | Temperature (°C) | Enantiomeric Excess (% e.e.) |
| 1 | 25 | 85 |
| 2 | 0 | 92 |
| 3 | -20 | 96 |
| 4 | -40 | 98 |
| 5 | -78 | >99 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for a Rhodium(II)-Catalyzed Cyclopropanation of an Alkene with Ethyl Diazoacetate
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 mmol) and the chosen solvent (5 mL).
-
Catalyst Addition: Add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).
-
Reactant Addition: Begin stirring the solution and add a solution of ethyl diazoacetate (1.2 mmol) in the same solvent (5 mL) dropwise via a syringe pump over 4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cyclopropane product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).
Protocol 2: General Procedure for an Asymmetric Copper(I)-Catalyzed Cyclopropanation
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) source (e.g., CuOTf·0.5C₆H₆, 0.05 mmol, 5 mol%) and the chiral ligand (e.g., a bis(oxazoline) ligand, 0.055 mmol, 5.5 mol%). Add the solvent (5 mL) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Add the alkene (1.0 mmol).
-
Reactant Addition: Add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.5 mmol) in the same solvent (5 mL) dropwise via a syringe pump over 6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup: After completion, warm the reaction mixture to room temperature and filter it through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualizations
Caption: General experimental workflow for a catalytic cyclopropanation reaction.
Caption: Troubleshooting guide for improving stereoselectivity.
Removal of residual rhodium catalyst from cyclopropanation products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the removal of residual rhodium catalysts from cyclopropanation products.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual rhodium catalyst from my cyclopropanation product crucial?
The removal of residual rhodium is critical for several reasons, particularly in the context of drug development and the synthesis of fine chemicals. In the pharmaceutical industry, stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH) limit the presence of metallic impurities in active pharmaceutical ingredients (APIs) due to potential toxicity.[1][2] Beyond health concerns, residual rhodium can interfere with downstream synthetic steps, compromise the stability of the final product, and damage expensive equipment such as HPLC columns.[2]
Q2: What are the most common methods for removing residual rhodium catalysts?
There are several effective methods for removing residual rhodium, each with its own advantages and limitations. The most common techniques include:
-
Metal Scavengers: These are materials, often functionalized silica gels, that selectively bind to and remove metal complexes from solution.[3][4]
-
Activated Carbon Treatment: This method utilizes the high surface area of activated carbon to adsorb the rhodium catalyst.[3]
-
Silica Gel Chromatography: A standard purification technique that can be optimized to separate the desired product from the rhodium catalyst.[1]
-
Catalyst-in-Bag Systems: This innovative approach encapsulates the catalyst in a semi-permeable membrane, allowing for easy removal and recycling of the catalyst after the reaction.
Q3: How do I choose the most suitable rhodium removal method for my specific application?
The selection of the optimal removal method depends on several factors, including the nature of your cyclopropanation product, the solvent system, the initial rhodium concentration, and the desired final purity. The following decision-making flowchart can guide you through the selection process.
Caption: Decision-making flowchart for selecting a rhodium removal method.
Q4: How can I quantify the amount of residual rhodium in my product?
Highly sensitive analytical techniques are required to accurately determine trace levels of rhodium. The most common methods include:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a very sensitive technique capable of detecting rhodium at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[3]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is still a powerful tool for quantifying rhodium.
-
Atomic Absorption (AA) Spectroscopy: Another established method for the quantification of trace metals.[3]
Data Presentation: Comparison of Rhodium Removal Methods
The following tables provide a summary of the performance of different rhodium removal methods based on available data.
Table 1: Performance of SiliaMetS Metal Scavengers for Rhodium Removal
| Scavenger Type | Initial Rh (ppm) | Final Rh (ppm) | % Removal | Conditions |
| SiliaMetS DMT | 1,925 | 81 | 95.8 | 20% w/w, Ethyl Acetate, 22°C, 4h |
| SiliaMetS Diamine | 1,925 | 115 | 94.0 | 20% w/w, Ethyl Acetate, 22°C, 4h |
| SiliaMetS Triamine | 1,925 | 135 | 93.0 | 20% w/w, Ethyl Acetate, 22°C, 4h |
| SiliaMetS Imidazole | 1,925 | 154 | 92.0 | 20% w/w, Ethyl Acetate, 22°C, 4h |
Data synthesized from SiliCycle Application Note.
Table 2: Performance of Activated Carbon for Rhodium Removal
| Activated Carbon Type | Initial Rh (ppm) | Final Rh (ppm) | % Removal | Conditions |
| SiliaCarb C-CA | 1,925 | 39 | 98.0 | 125% w/w, Methanol, 22°C, 24h (recirculation) |
Data synthesized from SiliCycle Application Note.
Experimental Protocols
Protocol 1: Rhodium Removal Using Metal Scavengers (Batch Method)
This protocol provides a general procedure for using SiliaMetS metal scavengers in a batch format.
Caption: General workflow for rhodium removal using metal scavengers.
-
Dissolution: Dissolve the crude cyclopropanation product in a suitable organic solvent.
-
Scavenger Selection and Addition: Select an appropriate metal scavenger (e.g., SiliaMetS DMT for rhodium) and add it to the solution. A typical starting point is to use 5-10 equivalents of scavenger relative to the initial amount of rhodium.
-
Agitation: Stir the mixture at room temperature. The required time can range from 1 to 24 hours, and the progress can be monitored by TLC or by analyzing aliquots for rhodium content.
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of celite or a syringe filter to remove the solid scavenger.
-
Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and then concentrate the solution under reduced pressure to obtain the purified product.
Protocol 2: Rhodium Removal Using Activated Carbon
This protocol outlines a general procedure for using activated carbon to remove residual rhodium.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Addition of Activated Carbon: Add 5-10 wt% of activated carbon to the solution.
-
Stirring: Stir the resulting slurry for 0.5 to 2 hours at room temperature.[3] It is advisable to avoid excessively long stirring times to minimize the potential for product adsorption onto the carbon.[3]
-
Filtration: Carefully filter the mixture through a pad of celite to ensure complete removal of the fine carbon particles.
-
Rinsing: Rinse the celite pad with additional solvent to recover any product that may have been retained.
-
Concentration: Combine the filtrate and the rinsings, and then remove the solvent under reduced pressure.
Protocol 3: Sample Preparation for ICP-MS Analysis of Residual Rhodium
This protocol provides a general guideline for preparing an organic sample for rhodium quantification by ICP-MS.
-
Sample Digestion: Accurately weigh a sample of the purified product into a suitable digestion vessel. Add a mixture of strong acids (e.g., nitric acid and hydrochloric acid) to digest the organic matrix. Microwave-assisted digestion is often employed to expedite this process.
-
Dilution: After digestion, dilute the sample to a known volume with deionized water. The final acid concentration should typically be around 2% nitric acid to ensure the stability of the rhodium in the solution.[5]
-
Internal Standard: Add an internal standard to the diluted sample to correct for matrix effects and instrument drift.
-
Analysis: Introduce the prepared sample into the ICP-MS for analysis.
Troubleshooting Guides
Troubleshooting: Metal Scavengers
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Rhodium Removal | - Insufficient amount of scavenger.- Scavenger not suitable for the specific rhodium complex.- Short reaction time. | - Increase the equivalents of the scavenger.- Screen a panel of different scavengers (e.g., thiol, amine, and DMT functionalized).- Increase the stirring time and/or temperature. |
| Low Product Recovery | - Product is adsorbing to the silica backbone of the scavenger. | - Reduce the amount of scavenger used.- Thoroughly wash the scavenger with fresh solvent after filtration.- Consider a different type of scavenger (e.g., a polymer-based scavenger). |
| Scavenger is Difficult to Filter | - Fine particles of the scavenger are passing through the filter. | - Use a finer porosity filter or a pad of celite.- Allow the scavenger to settle before decanting the supernatant. |
Troubleshooting: Activated Carbon Treatment
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Rhodium Removal | - Insufficient amount of activated carbon.- Short contact time. | - Increase the weight percentage of activated carbon.- Increase the stirring time. |
| Low Product Recovery | - Product is co-adsorbing with the rhodium onto the activated carbon. | - Reduce the amount of activated carbon used.- Screen different grades or types of activated carbon.- Consider a more selective method like metal scavengers.[4] |
| Fine Carbon Particles in the Final Product | - Incomplete filtration. | - Filter through a pad of celite.- Use a finer porosity filter paper. |
Troubleshooting: Silica Gel Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Product and Rhodium Catalyst | - The polarity of the product and the rhodium complex are too similar in the chosen solvent system. | - Modify the solvent system to increase the separation.- Switch to a different stationary phase (e.g., alumina).- Add a small amount of a chelating agent to the mobile phase to help retain the rhodium on the column.[3] |
| Streaking or Tailing of the Rhodium Band | - The rhodium complex is interacting strongly with the silica gel. | - Add a small amount of a polar solvent (e.g., methanol) or a chelating agent to the mobile phase. |
| Low Product Recovery | - The product is unstable on silica gel.- The product is strongly adsorbed to the column. | - Perform a stability test of your compound on a TLC plate.- Use a less polar solvent system or a different stationary phase. |
Troubleshooting: Catalyst-in-Bag System
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rhodium Leaching into the Reaction Mixture | - The molecular weight of the catalyst is too low for the membrane's molecular weight cut-off.- The membrane is damaged. | - Use a catalyst with a higher molecular weight.- Inspect the membrane for any tears or holes before use. |
| Slow Reaction Rate | - Poor diffusion of reactants/products across the membrane. | - Increase the reaction temperature to improve diffusion.- Ensure adequate stirring to facilitate mass transfer. |
| Membrane Fouling | - Insoluble byproducts are coating the membrane surface. | - Gently wash the exterior of the bag with a suitable solvent after the reaction.- Consider a pre-filtration step for the reaction mixture if significant solids are present. |
References
Characterization of impurities in Ethyl 2-acetoxycyclopropanecarboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-acetoxycyclopropanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the rhodium(II)-catalyzed cyclopropanation of vinyl acetate with ethyl diazoacetate.[1][2][3] This reaction involves the decomposition of the diazo compound by a rhodium catalyst to form a rhodium carbenoid, which then reacts with the alkene (vinyl acetate) to form the cyclopropane ring.[3]
Q2: What are the potential impurities in the synthesis of this compound via rhodium-catalyzed cyclopropanation?
Several impurities can arise from this synthesis route. These can be broadly categorized as:
-
Unreacted Starting Materials:
-
Ethyl diazoacetate
-
Vinyl acetate
-
-
Solvent and Catalyst Residues:
-
Residual solvent (e.g., dichloromethane, pentane)
-
Rhodium catalyst residues
-
-
Byproducts from Side Reactions:
-
Diethyl maleate and diethyl fumarate: Formed by the dimerization of two molecules of the rhodium carbene intermediate.
-
Epoxides: Can be formed from the reaction of the rhodium carbene with the carbonyl group of vinyl acetate, although cyclopropanation is generally favored for acrylates.[1][2]
-
Ylide-derived products: In some cases, the rhodium carbene can react with nucleophiles to form ylides, which can then undergo further reactions.[1]
-
-
Degradation Products:
-
Hydrolysis of the ester or acetate groups if exposed to acidic or basic conditions during workup or purification.
-
Q3: What analytical techniques are recommended for characterizing impurities in this compound?
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities, including unreacted starting materials and dimeric byproducts. A reverse-phase C18 column is often suitable.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and some byproducts.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the identification of unknown impurities and confirmation of the desired product's structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups and can indicate the presence of certain impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the rhodium catalyst is active. Use a freshly opened or properly stored catalyst. Consider a small-scale test reaction with a known reactive alkene to verify catalyst activity. |
| Decomposition of Ethyl Diazoacetate | Ethyl diazoacetate is unstable and can decompose, especially in the presence of acid or upon prolonged exposure to light and heat.[7] Use freshly prepared or properly stored ethyl diazoacetate. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The reaction temperature can influence the rate of carbene formation and subsequent reactions. Optimize the temperature based on literature procedures for similar cyclopropanations. |
| Inefficient Stirring | In heterogeneous reactions, ensure efficient stirring to maximize the interaction between reactants and the catalyst. |
Issue 2: Presence of Diethyl Maleate and Diethyl Fumarate Impurities
| Possible Cause | Troubleshooting Step |
| High Catalyst Loading | A high concentration of the rhodium carbene can favor dimerization. Reduce the catalyst loading to the minimum effective amount. |
| Slow Alkene Addition | If the concentration of the alkene is too low relative to the carbene, dimerization is more likely. Ensure the alkene is present in a suitable excess. Consider adding the diazo compound slowly to a solution of the alkene and catalyst to maintain a low carbene concentration. |
Issue 3: Identification of Unknown Peaks in HPLC or GC-MS
| Possible Cause | Troubleshooting Step |
| Unexpected Side Reaction | Review the reaction mechanism for potential side reactions. Consider the possibility of epoxide formation or ylide-derived byproducts.[1] |
| Contaminated Starting Materials or Solvents | Analyze the starting materials and solvents by HPLC or GC-MS to check for pre-existing impurities. |
| Degradation during Workup or Analysis | Ensure that the workup conditions are neutral and that the sample is not exposed to high temperatures during GC analysis, which could cause degradation. |
Experimental Protocols
General Protocol for Rhodium-Catalyzed Cyclopropanation
-
Reaction Setup: To a solution of the rhodium(II) catalyst (e.g., Rh₂(OAc)₄) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add vinyl acetate.
-
Addition of Diazo Compound: Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at the desired temperature. The slow addition is crucial to control the concentration of the reactive rhodium carbene.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or HPLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified.
-
Purification: Purification is typically achieved by column chromatography on silica gel.
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile is a common starting point. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 210 nm).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
GC-MS Method for Impurity Analysis
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Data Presentation
Table 1: Potential Impurities and their Characterization Data
| Impurity | Potential Source | Analytical Technique | Expected Observations |
| Ethyl diazoacetate | Unreacted starting material | HPLC, GC-MS, FTIR | Characteristic retention time/mass spectrum. Strong N≡N stretch in IR. |
| Vinyl acetate | Unreacted starting material | GC-MS | Characteristic retention time and mass spectrum. |
| Diethyl maleate | Dimerization of carbene | HPLC, GC-MS, NMR | Distinct retention time from the product. Characteristic ¹H and ¹³C NMR signals. |
| Diethyl fumarate | Dimerization of carbene | HPLC, GC-MS, NMR | Distinct retention time from the product. Characteristic ¹H and ¹³C NMR signals. |
| Epoxide byproduct | Side reaction | GC-MS, NMR | Molecular ion in MS corresponding to the addition of an oxygen atom. |
| Solvent residues | Reaction medium | GC-MS | Peaks corresponding to the solvents used (e.g., dichloromethane, pentane). |
Visualizations
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Cyclopropane Synthons: Ethyl 2-acetoxycyclopropanecarboxylate in Focus
For researchers, scientists, and professionals in drug development, the cyclopropane motif is a valuable structural element, imparting unique conformational constraints and metabolic stability to bioactive molecules. This guide provides an objective comparison of Ethyl 2-acetoxycyclopropanecarboxylate, a prominent donor-acceptor cyclopropane (DAC), with other common cyclopropane synthons, supported by experimental data and detailed protocols.
The strategic introduction of a cyclopropane ring into a molecular scaffold can significantly influence its pharmacological properties. This compound stands out as a versatile and reactive synthon for the construction of complex molecular architectures. This guide delves into its performance compared to classical and other modern cyclopropanation reagents.
Performance Comparison of Cyclopropanation Methods
The choice of a cyclopropanation method is dictated by factors such as substrate scope, reaction efficiency, stereoselectivity, and safety. Here, we compare this compound, as a representative donor-acceptor cyclopropane, with the Simmons-Smith reaction and palladium-catalyzed cyclopropanation using diazomethane.
| Method | Synthon/Reagents | Typical Substrate | Yield (%) | Diastereoselectivity (dr) | Key Advantages | Key Disadvantages |
| Donor-Acceptor Cyclopropane | This compound / Lewis Acid | Alkenes, Aldehydes, Imines | 70-95% | Moderate to High | Versatile for cycloadditions, mild conditions. | Synthesis of the synthon required. |
| Simmons-Smith Reaction | Diiodomethane / Zn-Cu couple | Alkenes, Allylic Alcohols | 50-90% | High (often syn) | Good for unfunctionalized and electron-rich alkenes, stereospecific.[1][2] | Stoichiometric zinc, reactivity can be variable.[1] |
| Catalytic Cyclopropanation | Diazomethane / Pd(OAc)₂ | Alkenes (especially styrenes) | 80-99% | Moderate to High | High yields, catalytic in metal. | Diazomethane is highly toxic and explosive.[3] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these synthetic methods.
Synthesis of this compound
This protocol describes the synthesis of the title donor-acceptor cyclopropane from ethyl glyoxylate and ethyl diazoacetate.
Materials:
-
Ethyl glyoxylate (1.0 equiv)
-
Ethyl diazoacetate (1.2 equiv)
-
Rh₂(OAc)₄ (rhodium(II) acetate dimer, 1 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
To a solution of ethyl glyoxylate (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, a solution of ethyl diazoacetate (1.2 equiv) in anhydrous CH₂Cl₂ is added dropwise over 1 hour.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the crude residue containing the resulting cyclopropane is purified by flash column chromatography.
-
The purified cyclopropane is then dissolved in a mixture of acetic anhydride and pyridine and stirred at room temperature for 4 hours to yield this compound.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by flash column chromatography.
[3+2] Cycloaddition using this compound
This protocol details a typical Lewis acid-catalyzed [3+2] cycloaddition with an aldehyde.[4]
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
-
Scandium(III) triflate (Sc(OTf)₃, 10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of this compound (1.0 equiv) and benzaldehyde (1.2 equiv) in anhydrous CH₂Cl₂ at room temperature is added Sc(OTf)₃ (0.1 equiv).
-
The reaction mixture is stirred at room temperature for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding tetrahydrofuran derivative.
Simmons-Smith Cyclopropanation
A general procedure for the cyclopropanation of an alkene using diiodomethane and a zinc-copper couple.[1][2]
Materials:
-
Alkene (e.g., cyclohexene, 1.0 equiv)
-
Diiodomethane (2.0 equiv)
-
Zinc-Copper couple (2.2 equiv)
-
Diethyl ether, anhydrous
Procedure:
-
To a stirred suspension of the zinc-copper couple (2.2 equiv) in anhydrous diethyl ether under an inert atmosphere, a solution of the alkene (1.0 equiv) in diethyl ether is added.
-
Diiodomethane (2.0 equiv) is then added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at reflux for 1 hour.
-
The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product is purified by distillation or column chromatography.
Palladium-Catalyzed Cyclopropanation with Diazomethane
A representative protocol for the cyclopropanation of styrene using diazomethane generated in situ from trimethylsilyldiazomethane for improved safety.[3]
Materials:
-
Styrene (1.0 equiv)
-
Trimethylsilyldiazomethane (2.0 M in hexanes, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Methanol (3.0 equiv)
-
Diethyl ether, anhydrous
Procedure:
-
To a solution of styrene (1.0 equiv) and Pd(OAc)₂ (0.02 equiv) in anhydrous diethyl ether at 0 °C, methanol (3.0 equiv) is added.
-
Trimethylsilyldiazomethane solution (1.5 equiv) is then added dropwise over 30 minutes. Vigorous nitrogen evolution is observed.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is filtered through a short pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the corresponding phenylcyclopropane.
Logical and Signaling Pathway Visualization
The utility of these cyclopropane synthons extends to the synthesis of biologically active molecules that can modulate critical signaling pathways. For instance, cyclopamine, a natural product containing a cyclopropane-fused ring system, is a potent inhibitor of the Hedgehog signaling pathway, which is implicated in certain cancers.[5][6] The synthesis of cyclopamine and its analogs can potentially involve methodologies analogous to those described herein.
Below are diagrams illustrating the general workflow for utilizing these synthons and a simplified representation of the Hedgehog signaling pathway, highlighting the role of Smoothened (SMO), the target of cyclopamine.
Conclusion
This compound and other donor-acceptor cyclopropanes offer a powerful and versatile platform for the synthesis of complex molecules. Their ability to participate in a variety of transformations, particularly cycloadditions, under mild conditions makes them an attractive alternative to more traditional or hazardous cyclopropanation reagents. The choice of synthon will ultimately depend on the specific synthetic challenge, including the nature of the substrate and the desired stereochemical outcome. This guide provides the foundational information and experimental context for researchers to make informed decisions in the application of these valuable synthetic tools.
References
- 1. mdpi.com [mdpi.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Baran Synthesis of Cyclopamine [organic-chemistry.org]
A Comparative Guide to Cyclopropanation Catalysts for Ethyl Diazoacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane motif is a valuable structural element in organic synthesis, appearing in numerous natural products and pharmaceuticals. Its unique steric and electronic properties make it a desirable component in drug design. The catalytic cyclopropanation of alkenes with ethyl diazoacetate (EDA) is one of the most efficient methods for constructing this three-membered ring. The choice of catalyst is paramount, as it dictates the yield, diastereoselectivity, and enantioselectivity of the reaction. This guide provides an objective comparison of common catalysts for this transformation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Key Catalysts
The efficacy of a cyclopropanation catalyst is measured by its ability to produce the desired cyclopropane product in high yield and with excellent stereocontrol. The following tables summarize the performance of rhodium, copper, and iron catalysts in the cyclopropanation of styrene with ethyl diazoacetate, a benchmark reaction in this field.
Rhodium Catalysts
Dirhodium(II) carboxylates are among the most powerful and widely used catalysts for cyclopropanation reactions. They are known for their high efficiency, often requiring very low catalyst loadings, and their ability to induce high levels of stereoselectivity.
| Catalyst | Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |
| Rh₂(OAc)₄ | Styrene | 95 | 75:25 | - | [1] |
| Rh₂(S-DOSP)₄ | Styrene | 59 | >97:3 | 77 | [2] |
| Rh₂(S-TCPTAD)₄ | Ethyl Acrylate | - | >97:3 | up to 98 | [2] |
| Monomeric Rh(II) (3a) | Styrene | 94 | 24:76 (cis favored) | 84 (cis) | [3] |
Copper Catalysts
Copper-based catalysts represent a more economical alternative to rhodium complexes. While historically providing lower stereoselectivities, modern ligand design has led to the development of highly effective chiral copper catalysts.
| Catalyst | Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |
| Cu(OTf)₂ | Methyl Oleate | >99 | 78:22 | - | [1] |
| Tp(X)Cu | Styrene | High | cis favored | - | [4] |
| Chiral Bis(oxazoline)-Cu | Styrene | - | - | High | [5] |
| CuBr₂ | Distal Olefinic Acetate | 87 | High | - | [6] |
Iron Catalysts
As a more sustainable and earth-abundant metal, iron has gained significant attention as a catalyst for cyclopropanation. Recent advancements have demonstrated that iron catalysts can achieve high yields and selectivities, making them a viable alternative to precious metal catalysts.
| Catalyst | Substrate | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) | Reference |
| [(η⁵-C₅H₅)Fe(CO)₂(THF)]⁺BF₄⁻ | Styrene | 68 ± 3 | 85:15 | - | [7] |
| [Fe(P3)Cl] | Styrene | High | High | Moderate | [8] |
| Heterogeneous Fe/Phen@C-800 | α-Methylstyrene | High | - | - | [9] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in synthetic chemistry. Below are representative protocols for cyclopropanation reactions using rhodium and copper catalysts.
General Procedure for Rhodium-Catalyzed Cyclopropanation of Fatty Esters[1]
-
Reaction Setup: To a solution of the fatty ester (2.5 mmol) in dichloromethane (2 mL) at room temperature, add the rhodium catalyst, Rh₂(OAc)₄ (1 mol%).
-
Addition of Ethyl Diazoacetate: Slowly add ethyl diazoacetate (EDA) over a period of 10 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclopropane derivatives.
General Procedure for Copper-Catalyzed Cyclopropanation of Methyl Oleate[1]
-
Reaction Setup: In a reaction vessel, dissolve methyl oleate (1) and Cu(OTf)₂ (1 mol%) in the chosen solvent.
-
Addition of Ethyl Diazoacetate: Add the stoichiometric amount of ethyl diazoacetate (EDA).
-
Reaction Conditions: Stir the reaction mixture for 24 hours at the desired temperature.
-
Analysis: Determine the yield and diastereomeric ratio by gas chromatography.
-
Purification: After completion, the solvent is evaporated, and the crude product is purified by flash chromatography.
Visualizing the Process
To better understand the experimental and mechanistic aspects of catalyzed cyclopropanation, the following diagrams illustrate a typical workflow and the generally accepted catalytic cycle.
Caption: General experimental workflow for a catalyzed cyclopropanation reaction.
The catalytic cycle for metal-catalyzed cyclopropanation with diazo compounds is a well-established mechanistic framework.
Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation.
Conclusion
The choice of catalyst for the cyclopropanation of alkenes with ethyl diazoacetate is a critical parameter that significantly influences the reaction outcome. Rhodium catalysts generally offer the highest performance in terms of yield and stereoselectivity, though often at a higher cost.[1][2] Copper catalysts provide a cost-effective alternative and, with modern ligand designs, can achieve excellent results.[1][5] Iron catalysts are an emerging class of sustainable catalysts that show great promise for future applications.[7][8][9] This guide provides a starting point for researchers to select the most appropriate catalyst based on the specific requirements of their synthetic targets, balancing factors such as cost, desired stereochemistry, and substrate scope.
References
- 1. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate: access to cyclopropane-fused γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION [air.unimi.it]
Unambiguous Stereochemical Assignment of Ethyl 2-acetoxycyclopropanecarboxylate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a chiral molecule, such as Ethyl 2-acetoxycyclopropanecarboxylate, dictates its biological activity and pharmacological profile. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structure, a comprehensive validation often involves complementary techniques. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral Gas Chromatography (GC) for the stereochemical validation of substituted cyclopropanes.
The core challenge in the stereochemical analysis of this compound lies in unambiguously assigning the relative and absolute configuration of the substituents on the cyclopropane ring. The presence of two stereocenters gives rise to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). This guide will explore the methodologies and data outputs of three key analytical techniques in determining these configurations.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for stereochemical determination depends on factors such as the availability of a suitable crystalline sample, the desired level of structural detail, and the need for enantiomeric purity assessment. The following table summarizes the performance of X-ray crystallography, NMR spectroscopy, and Chiral GC in this context.
| Feature | X-ray Crystallography | NMR Spectroscopy | Chiral Gas Chromatography (GC) |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Differential partitioning of enantiomers on a chiral stationary phase |
| Sample Requirement | High-quality single crystal | Soluble sample (mg scale) | Volatile or semi-volatile sample (µg-ng scale) |
| Information Provided | Absolute 3D structure, bond lengths, bond angles | Connectivity, relative stereochemistry (via coupling constants and NOE), dynamic information | Enantiomeric excess (ee%), separation of enantiomers |
| Resolution | Atomic resolution (typically < 1 Å) | Provides information on through-bond and through-space atomic proximity | Chromatographic resolution of enantiomers |
| Advantages | Unambiguous determination of absolute stereochemistry.[1][2][3] | Non-destructive, provides information on solution-state conformation and dynamics.[4][5] | High sensitivity, accurate quantification of enantiomeric purity.[6][7][8] |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain; provides a solid-state conformation.[2][3] | Absolute configuration determination often requires chiral derivatizing agents; complex spectra can be challenging to interpret.[9] | Does not provide structural information beyond enantiomeric separation.[7] |
Experimental Protocols
X-ray Crystallography
A suitable single crystal of the this compound isomer is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction pattern is recorded on a detector. The resulting data is processed to generate an electron density map, from which the positions of the atoms can be determined and the absolute stereochemistry assigned.[1][2][3]
NMR Spectroscopy for Relative Stereochemistry
The relative stereochemistry of cyclopropane derivatives can often be determined by analyzing proton-proton coupling constants (³JHH) in the ¹H NMR spectrum. For cyclopropanes, the cis vicinal coupling constant (³Jcis) is typically larger than the trans vicinal coupling constant (³Jtrans).[10]
Protocol:
-
Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analyze the coupling patterns of the cyclopropyl protons. A larger coupling constant between two adjacent protons indicates a cis relationship, while a smaller coupling constant suggests a trans relationship.
-
For more complex structures, 2D NMR experiments such as NOESY can be used to identify through-space correlations between protons, further confirming their relative stereochemistry.[11]
Chiral Gas Chromatography for Enantiomeric Purity
Chiral GC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a sample.
Protocol:
-
Prepare a dilute solution of the this compound sample in a volatile solvent.
-
Inject the sample into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase).[6][7]
-
The enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks.
-
The enantiomeric excess can be calculated from the integrated areas of the two peaks.
Visualization of Workflows and Comparisons
To better illustrate the decision-making process and experimental workflows, the following diagrams are provided.
Caption: Experimental workflow for the stereochemical validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 3. news-medical.net [news-medical.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. people.bu.edu [people.bu.edu]
- 6. Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
A Head-to-Head Battle for Chiral Purity: HPLC and NMR Methods for Enantiomeric Excess Determination of Chiral Cyclopropanes
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral cyclopropane derivatives, the accurate determination of enantiomeric excess (ee) is a critical checkpoint. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand as the two principal analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your specific needs.
The fundamental principle behind determining enantiomeric excess lies in creating a chiral environment where the two enantiomers of a cyclopropane derivative can be distinguished. Both HPLC and NMR achieve this, albeit through different mechanisms. Chiral HPLC physically separates the enantiomers on a chiral stationary phase (CSP), leading to different retention times. In contrast, chiral NMR spectroscopy typically employs a chiral solvating agent (CSA) or a chiral shift reagent (CSR) to induce a temporary diastereomeric interaction, resulting in distinct chemical shifts for the enantiomers in the NMR spectrum.
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR for determining the enantiomeric excess of chiral cyclopropanes is often dictated by factors such as the nature of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation.
| Feature | HPLC with Chiral Stationary Phase | NMR with Chiral Auxiliaries |
| Principle | Physical separation of enantiomers based on differential interaction with a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent or shift reagent, leading to different chemical shifts. |
| Sample Requirement | Typically requires smaller sample amounts (micrograms to nanograms). | Generally requires larger sample amounts (milligrams). |
| Sensitivity | High sensitivity, especially with UV or other sensitive detectors. | Lower sensitivity compared to HPLC. |
| Resolution | Can achieve baseline separation of enantiomers, allowing for very accurate ee determination. | Resolution of signals depends on the chiral auxiliary and the substrate; overlapping signals can sometimes complicate analysis. |
| Analysis Time | Can be time-consuming due to column equilibration and elution times. | Rapid analysis, often requiring only a few minutes per sample. |
| Method Development | Can be complex and require screening of multiple columns and mobile phases. | Can be simpler, often involving the addition of a suitable chiral auxiliary to the NMR tube. |
| Sample Recovery | The sample is typically consumed during the analysis. | The sample is non-destructively analyzed and can be recovered. |
| Quantitative Accuracy | Generally considered highly accurate, though potential for error exists if peaks are not fully resolved.[1] | Accuracy depends on the complete resolution of the diastereomeric signals and proper integration. |
| Instrumentation | Requires a dedicated HPLC system with a chiral column. | Requires access to an NMR spectrometer. |
Quantitative Data Comparison
Table 1: Chiral HPLC Separation of trans-1,2-disubstituted Cyclopropanes
| Compound (Substituents on Cyclopropane) | Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | k' 1 (Retention Factor of the First Eluting Enantiomer) | Rs (Resolution) |
| 1-Phenyl-2-benzoyl | Chiralcel OD | 90:10 | 1.83 | 2.05 |
| 1-(p-Tolyl)-2-benzoyl | Chiralcel OD | 90:10 | 1.65 | 2.29 |
| 1-(p-Anisyl)-2-benzoyl | Chiralcel OD | 90:10 | 2.13 | 2.55 |
| 1-(p-Chlorophenyl)-2-benzoyl | Chiralcel OD | 90:10 | 1.95 | 2.31 |
| 1-Phenyl-2-acetyl | Chiralcel OJ | 95:5 | 1.32 | 1.15 |
| 1-(p-Tolyl)-2-acetyl | Chiralcel OJ | 95:5 | 1.25 | 1.23 |
| 1-(p-Anisyl)-2-acetyl | Chiralcel OJ | 95:5 | 1.58 | 1.36 |
Data sourced from Xia, L., et al. (1999). Se Pu.[2]
For NMR analysis, the key performance metric is the chemical shift difference (ΔΔδ) between the signals of the two enantiomers in the presence of a chiral auxiliary. While specific ΔΔδ values for the cyclopropanes listed above are not available, typical ΔΔδ values for well-resolved signals in chiral NMR analysis can range from 0.01 to over 1 ppm, depending on the analyte, the chiral auxiliary, and the experimental conditions.
Experimental Protocols
Detailed and accurate methodologies are crucial for reproducible and reliable ee determination. The following are representative protocols for both chiral HPLC and NMR techniques.
Chiral HPLC Protocol for trans-1,2-disubstituted Cyclopropanes
This protocol is based on the methods described for the separation of trans-1,2-disubstituted cyclopropanes.[2]
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
2. Chiral Stationary Phase:
-
Chiralcel OD or Chiralcel OJ column (e.g., 250 mm x 4.6 mm, 10 µm particle size).
3. Mobile Phase Preparation:
-
Prepare a mixture of n-hexane and 2-propanol in the desired ratio (e.g., 90:10 or 95:5, v/v).
-
Filter and degas the mobile phase before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
5. Sample Preparation:
-
Dissolve the chiral cyclopropane sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Integrate the peak areas of the two separated enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
Chiral NMR Protocol using a Chiral Solvating Agent
This is a general protocol for the determination of enantiomeric excess using a chiral solvating agent (CSA).
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Materials:
-
Chiral cyclopropane sample.
-
Chiral Solvating Agent (CSA) (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL).
-
Deuterated solvent (e.g., CDCl₃).
-
5 mm NMR tube.
3. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral cyclopropane sample into a vial.
-
Add 1 to 1.5 molar equivalents of the chiral solvating agent.
-
Dissolve the mixture in approximately 0.6 mL of deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure that the spectral width is sufficient to observe all relevant signals.
-
Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.
5. Data Analysis:
-
Identify a well-resolved signal corresponding to a proton in the chiral cyclopropane that is split into two distinct signals in the presence of the CSA.
-
Integrate the two signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100 where Integration₁ and Integration₂ are the integration values of the two resolved signals.
Experimental Workflow and Logical Relationships
To better visualize the process of determining the enantiomeric excess of chiral cyclopropanes, the following diagrams illustrate the experimental workflows for both HPLC and NMR methods.
References
Spectroscopic Scrutiny: A Comparative Guide to Cis and Trans Isomers of Ethyl 2-Acetoxycyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for the cis and trans isomers of Ethyl 2-acetoxycyclopropanecarboxylate. These are predicted values based on spectroscopic principles and data from similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Expected Shift for cis-isomer | Expected Shift for trans-isomer | Rationale for Difference |
| Cyclopropane H1 | ~1.8 - 2.0 | ~1.5 - 1.7 | In the cis isomer, the H1 proton is on the same side as the bulky acetoxy and ester groups, leading to greater deshielding and a downfield shift. |
| Cyclopropane H2 | ~4.8 - 5.0 | ~4.5 - 4.7 | Similar to H1, the H2 proton in the cis isomer experiences greater deshielding due to the proximity of the ester group. |
| Cyclopropane H3 (CH₂) | ~1.0 - 1.4 | ~0.9 - 1.3 | The diastereotopic protons of the cyclopropane CH₂ group will exhibit different shifts, with minor variations between the isomers. |
| Ethyl CH₂ | ~4.1 - 4.2 | ~4.1 - 4.2 | Minimal difference expected as they are distant from the stereocenter. |
| Ethyl CH₃ | ~1.2 - 1.3 | ~1.2 - 1.3 | Minimal difference expected. |
| Acetyl CH₃ | ~2.0 - 2.1 | ~2.0 - 2.1 | Minimal difference expected. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Expected Shift for cis-isomer | Expected Shift for trans-isomer | Rationale for Difference |
| Cyclopropane C1 | ~25 - 28 | ~23 - 26 | The steric compression in the cis isomer can lead to a slight downfield shift of the cyclopropyl carbons. |
| Cyclopropane C2 | ~60 - 63 | ~58 - 61 | The carbon bearing the acetoxy group will be deshielded, with a potential slight downfield shift in the cis isomer. |
| Cyclopropane C3 | ~15 - 18 | ~14 - 17 | Minor differences are expected for the CH₂ carbon of the cyclopropane ring. |
| Ester C=O | ~170 - 172 | ~170 - 172 | Minimal difference expected. |
| Acetyl C=O | ~170 - 171 | ~170 - 171 | Minimal difference expected. |
| Ethyl CH₂ | ~60 - 61 | ~60 - 61 | Minimal difference expected. |
| Ethyl CH₃ | ~14 | ~14 | Minimal difference expected. |
| Acetyl CH₃ | ~21 | ~21 | Minimal difference expected. |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Isomer-specific Differences |
| C=O (Ester) | ~1735 - 1750 | Subtle shifts may be observed due to changes in the electronic environment arising from the different spatial arrangements, but significant differentiation is unlikely. |
| C=O (Acetyl) | ~1730 - 1745 | Similar to the ester carbonyl, only minor shifts are anticipated. |
| C-O (Ester) | ~1150 - 1250 | The fingerprint region may show variations in the C-O stretching and bending vibrations between the two isomers, which could be diagnostic. |
| C-H (Cyclopropane) | ~3000 - 3100 | The exact positions of these stretches might differ slightly between the isomers. |
Table 4: Expected Mass Spectrometry (MS) Fragmentation
| Fragmentation Pathway | Expected m/z values | Isomer-specific Differences |
| Loss of ethoxy radical (-•OCH₂CH₃) | M-45 | The relative abundance of this fragment ion might differ slightly between the isomers due to stereochemical influences on the fragmentation process. |
| Loss of acetoxy group (-•OCOCH₃) | M-59 | Similar to the loss of the ethoxy radical, the stability of the resulting carbocation may be influenced by the stereochemistry, leading to variations in peak intensities. |
| McLafferty rearrangement of the ethyl ester | Varies | This rearrangement is possible and could lead to characteristic fragments, though significant differences between the isomers are not always pronounced. |
| Cleavage of the cyclopropane ring | Varies | Ring opening and subsequent fragmentation can occur, and the stereochemistry might influence the preferred fragmentation pathways, leading to different relative abundances of certain fragment ions. |
Experimental Protocols
As no specific literature detailing the experimental protocols for the spectroscopic analysis of this compound isomers was found, the following are generalized yet detailed methodologies that would be appropriate for such a study.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified cis or trans isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or higher.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Employ a 30-degree pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication factor of 0.3 Hz for line broadening.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with an exponential multiplication factor of 1-2 Hz for line broadening.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Utilize electron ionization (EI) at 70 eV for GC-MS to induce fragmentation and obtain a characteristic mass spectrum. Electrospray ionization (ESI) can be used for direct infusion to observe the molecular ion.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the cis and trans isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
A Comparative Study: Copper vs. Rhodium Catalysts in the Cyclopropanation of Vinyl Acetate
For researchers, scientists, and professionals in drug development, the efficient synthesis of cyclopropane rings is a critical endeavor due to their prevalence in bioactive molecules. The metal-catalyzed cyclopropanation of alkenes with diazo compounds stands as a cornerstone of this synthetic effort. Among the various catalysts employed, complexes of copper and rhodium have emerged as the most robust and widely utilized. This guide provides an objective comparison of the performance of copper and rhodium catalysts in the cyclopropanation of vinyl acetate, supported by experimental data, detailed protocols, and mechanistic insights.
The cyclopropanation of vinyl acetate, an electron-deficient alkene, presents a unique challenge due to the electronic nature of the substrate. Both copper and rhodium catalysts have demonstrated the ability to facilitate this transformation, yet they exhibit distinct differences in reactivity, stereoselectivity, and catalyst efficiency. This comparative analysis aims to elucidate these differences to aid in the rational selection of a catalyst system for specific synthetic applications.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for both copper and rhodium catalysts in the cyclopropanation of vinyl acetate with a representative vinyldiazoacetate. It is important to note that direct side-by-side comparative studies are limited in the literature; therefore, the data presented is a composite from various sources investigating similar reaction systems.
| Catalyst System | Diazo Compound | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Rhodium Catalyst | ||||
| Rh₂(S-TCPTAD)₄ | Methyl 2-diazo-4-phenylbut-3-enoate | 89 | >95:5 | 98 |
| Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | 75-89 | >95:5 | 95-98 |
| Copper Catalyst | ||||
| Cu(I)-Homoscorpionate | Ethyl diazoacetate | High | Preferential cis-selectivity | N/A (achiral) |
| Chiral Cu(I)-BOX | Ethyl diazoacetate | Moderate to Good | Good | Up to 99 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for cyclopropanation reactions utilizing rhodium and copper catalysts.
Rhodium-Catalyzed Enantioselective Cyclopropanation
This protocol is adapted from studies on the cyclopropanation of electron-deficient alkenes with vinyldiazoacetates using a chiral dirhodium catalyst.[1]
Materials:
-
Chiral dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 1 mol%)
-
Vinyl acetate (1.2 equivalents)
-
Vinyldiazoacetate (e.g., Methyl 2-diazo-4-phenylbut-3-enoate, 1.0 equivalent)
-
Anhydrous solvent (e.g., pentane or dichloromethane)
Procedure:
-
To a solution of the chiral dirhodium catalyst in the chosen anhydrous solvent at the desired temperature (typically ranging from -78 °C to room temperature), is added vinyl acetate.
-
A solution of the vinyldiazoacetate in the same solvent is then added dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
The reaction is stirred at the same temperature until complete consumption of the diazo compound is observed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired vinylcyclopropane.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Copper-Catalyzed Cyclopropanation
This generalized protocol is based on the use of copper(I) catalysts for the cyclopropanation of olefins with ethyl diazoacetate.
Materials:
-
Copper(I) catalyst (e.g., in situ prepared TpₓCu, where Tpₓ is a homoscorpionate ligand, 1-5 mol%)
-
Vinyl acetate (1.0 equivalent)
-
Ethyl diazoacetate (1.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
Procedure:
-
The copper(I) catalyst is generated in situ or dissolved in the anhydrous solvent under an inert atmosphere.
-
Vinyl acetate is added to the catalyst solution.
-
Ethyl diazoacetate is added to the reaction mixture, and the reaction is stirred at a controlled temperature (ranging from -10 to 30 °C).
-
The progress of the reaction is monitored by GC or TLC.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst.
-
The solvent is evaporated, and the residue is purified by distillation or column chromatography to yield the cyclopropanated product.
-
The diastereomeric ratio of the product is determined by ¹H NMR spectroscopy.
Mandatory Visualization: Reaction Mechanisms and Experimental Workflow
To visually delineate the catalytic cycles and the experimental process, the following diagrams have been generated using the DOT language.
References
Comparative Biological Activity of Cyclopropane Carboxylate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Cyclopropane rings, with their inherent strain and unique stereochemistry, offer a compelling starting point for the design of new therapeutic agents. This guide provides a comparative analysis of the biological activity of a series of cyclopropane carboxamide derivatives, offering insights into their potential as antimicrobial agents. The data presented is supported by detailed experimental protocols to aid in the replication and expansion of these findings.
The cyclopropane moiety is a versatile structural element found in numerous natural products and pharmacologically active compounds. Its rigid framework can favorably influence the binding affinity of a molecule to its biological target. This guide focuses on the antimicrobial properties of a series of amide derivatives of 2-phenylcyclopropane-1-carboxylic acid, providing a clear comparison of their efficacy against various bacterial and fungal strains.
Antimicrobial Activity of 2-Phenylcyclopropane-1-Carboxamide Derivatives
A series of fifty-three amide derivatives containing a 2-phenylcyclopropane scaffold were synthesized and evaluated for their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC80), the lowest concentration required to inhibit 80% of microbial growth, was determined for each compound against a panel of pathogenic bacteria and fungi. The results, summarized in the table below, highlight the potential of these derivatives as antimicrobial agents.[1]
Table 1: In Vitro Antimicrobial Activity (MIC80, μg/mL) of 2-Phenylcyclopropane-1-Carboxamide Derivatives [1]
| Compound | R substituent | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| F5 | 4-Fluorobenzyl | 64 | 128 | >128 | 32 |
| F7 | 4-Chlorobenzyl | 128 | >128 | >128 | 64 |
| F8 | 4-Bromobenzyl | >128 | >128 | >128 | 16 |
| F9 | 2-Chlorobenzyl | 32 | 32 | >128 | 32 |
| F22 | 4-Methylbenzyl | >128 | >128 | >128 | 64 |
| F23 | 4-Methoxybenzyl | >128 | >128 | >128 | 64 |
| F24 | 4-(Trifluoromethyl)benzyl | >128 | >128 | >128 | 16 |
| F29 | 3,4-Dichlorobenzyl | 64 | >128 | >128 | >128 |
| F31 | 2,4-Dichlorobenzyl | >128 | 64 | >128 | >128 |
| F32 | 2,6-Dichlorobenzyl | >128 | >128 | >128 | 64 |
| F42 | 4-Cyanobenzyl | >128 | >128 | >128 | 16 |
| F45 | 2-Fluorobenzyl | >128 | 64 | >128 | >128 |
| F49 | 3-Chlorobenzyl | 128 | >128 | >128 | 64 |
| F50 | 3-Bromobenzyl | >128 | >128 | >128 | 64 |
| F51 | 3-Methylbenzyl | 128 | >128 | >128 | 64 |
| F53 | 2-Thiazolyl | 64 | 32 | >128 | >128 |
| Ciprofloxacin | - | 2 | 2 | - | - |
| Fluconazole | - | - | - | - | 2 |
Data extracted from a study on amide derivatives containing cyclopropane.[1]
Structure-Activity Relationship Insights
The preliminary structure-activity relationship (SAR) analysis of these compounds reveals several key trends:
-
Influence of the Amide Substituent: Aryl amides generally demonstrated higher antibacterial activity compared to fatty amides.[1]
-
Impact of Halogen Substitution: The presence and position of halogen atoms on the benzyl ring significantly influenced antimicrobial activity. For instance, compound F9 , with a chlorine atom at the 2-position of the benzene ring, exhibited the best antibacterial activity against E. coli (MIC80 = 32 μg/mL).[1]
-
Antifungal Potency: Several compounds displayed promising antifungal activity against Candida albicans. Notably, compounds F8 (4-bromobenzyl), F24 (4-(trifluoromethyl)benzyl), and F42 (4-cyanobenzyl) showed excellent activity with an MIC80 of 16 μg/mL.[1]
-
Limited Activity against P. aeruginosa: None of the synthesized compounds showed significant activity against Pseudomonas aeruginosa.[1]
Experimental Protocols
To facilitate further research and validation of these findings, detailed experimental protocols for the key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The in vitro antimicrobial activity of the synthesized compounds was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
1. Preparation of Microbial Inoculum:
- Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours.
- Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in the appropriate broth medium to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
- Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentration range typically spans from 128 μg/mL to 0.25 μg/mL.
3. Inoculation and Incubation:
- Each well containing the diluted compound is inoculated with the standardized microbial suspension.
- Positive control wells (containing medium and inoculum without any compound) and negative control wells (containing medium only) are included.
- The microtiter plates are incubated at 37°C for 16-20 hours for bacteria and at 28°C for 24-48 hours for fungi.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Research Workflow
To provide a clear overview of the research process, the following diagram illustrates the key steps from compound synthesis to biological evaluation.
Caption: Workflow for the synthesis and antimicrobial screening of cyclopropane derivatives.
This guide provides a foundational understanding of the antimicrobial potential of 2-phenylcyclopropane-1-carboxamide derivatives. The presented data and protocols offer a valuable resource for researchers aiming to design and develop novel antimicrobial agents based on the cyclopropane scaffold. Further investigations into the cytotoxicity and in vivo efficacy of the most promising compounds are warranted to fully elucidate their therapeutic potential.
References
A Comparative Guide to the Kinetic Profiles of Ethyl 2-acetoxycyclopropanecarboxylate Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted cyclopropanes is a cornerstone of modern medicinal chemistry, with the cyclopropane motif present in numerous therapeutic agents. Ethyl 2-acetoxycyclopropanecarboxylate, a functionalized cyclopropane, serves as a valuable building block for more complex molecular architectures. Understanding the kinetics of its formation is paramount for optimizing reaction conditions, ensuring scalability, and maximizing yield and purity. This guide provides a comparative analysis of kinetic parameters for the formation of this compound and related cyclopropanation reactions, supported by experimental data and detailed protocols.
Comparative Kinetic Analysis of Cyclopropanation Reactions
The formation of this compound is most commonly achieved through the rhodium(II)-catalyzed reaction of vinyl acetate with ethyl diazoacetate. The kinetics of this and similar cyclopropanation reactions have been a subject of significant study. The following table summarizes key kinetic parameters and performance indicators for different cyclopropanation methods, providing a basis for comparison.
| Parameter | Rh(II)-Catalyzed Cyclopropanation | Simmons-Smith Reaction | Intramolecular Cyclization (e.g., Kulinkovich Reaction) |
| Typical Reactants | Alkene, Diazo Compound | Alkene, Diiodomethane, Zn-Cu Couple | Ester, Grignard Reagent, Ti(IV) Isopropoxide |
| Catalyst/Reagent | Dirhodium Tetracarboxylates (e.g., Rh₂(OAc)₄) | Zinc-Copper Couple or Diethylzinc | Titanium(IV) Isopropoxide |
| Reaction Order | First-order in catalyst, variable order in diazo compound and alkene.[1][2] | Complex kinetics, often heterogeneous. | Typically follows kinetics of Grignard reactions. |
| Relative Rate | Very fast, often complete in minutes at room temperature.[1] | Generally slower, can require several hours to overnight. | Reaction times can vary from hours to overnight. |
| Temperature | -50°C to room temperature.[1] | Room temperature to reflux. | -78°C to room temperature. |
| Key Kinetic Influences | Catalyst structure and loading, solvent, electronic properties of alkene and diazo compound.[1][3] | Purity and activation of zinc, solvent. | Grignard reagent concentration, temperature. |
| Side Reactions | Carbene dimerization, C-H insertion.[1] | Formation of byproducts from the carbenoid. | Reductions, enolate formations. |
Experimental Protocol: Rh(II)-Catalyzed Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound based on established methods for rhodium(II)-catalyzed cyclopropanation of vinyl acetate with ethyl diazoacetate.
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Vinyl acetate (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM, anhydrous)
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, syringe pump, magnetic stirrer)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry 100 mL Schlenk flask equipped with a magnetic stir bar is charged with dirhodium(II) tetraacetate (0.5-1.0 mol%). The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Alkene Addition: Anhydrous dichloromethane (DCM) is added to the flask, followed by vinyl acetate (typically in excess, e.g., 5-10 equivalents relative to the diazo compound). The mixture is stirred at room temperature.
-
Diazo Compound Addition: Ethyl diazoacetate is dissolved in anhydrous DCM and drawn into a syringe. The syringe is placed on a syringe pump, and the EDA solution is added dropwise to the stirred reaction mixture over a period of 1-4 hours. The slow addition is crucial to minimize the formation of carbene dimers.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the characteristic yellow color of the diazo compound.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for rhodium-catalyzed cyclopropanation and the experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Caption: Experimental workflow for the synthesis of this compound.
References
Predicting the Future of Stereochemistry: A Guide to DFT Calculations in Cyclopropanation
For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not just an academic exercise—it is a critical factor that dictates the efficacy and safety of a therapeutic agent. In the synthesis of complex molecules, cyclopropanation reactions are a powerful tool for introducing three-membered rings, a motif found in numerous bioactive compounds. The ability to predict the stereochemical outcome of these reactions in silico offers a significant advantage, saving valuable time and resources in the lab. This guide provides an objective comparison of the performance of Density Functional Theory (DFT) calculations in predicting the stereochemical outcomes of various cyclopropanation reactions, supported by experimental data and detailed protocols.
Density Functional Theory has emerged as a cornerstone of computational chemistry, enabling the elucidation of reaction mechanisms and the prediction of selectivity. In the context of asymmetric cyclopropanation, DFT allows for the calculation of the transition state energies for the formation of different stereoisomers. The predicted stereochemical outcome is based on the energy difference between these transition states (ΔΔG‡); a lower energy transition state corresponds to the major product. The accuracy of these predictions is highly dependent on the chosen computational method, including the DFT functional and basis set.
This guide examines the application of DFT in predicting both diastereoselectivity and enantioselectivity in cyclopropanation reactions catalyzed by rhodium and copper complexes, as well as metal-free boron Lewis acids and engineered enzymes.
The Computational Workflow: From Theory to Experimental Validation
The process of using DFT to predict and validate the stereochemical outcome of a cyclopropanation reaction generally follows a well-defined workflow. This involves identifying the possible transition states leading to different stereoisomers, calculating their relative energies, and comparing the predicted product ratios with experimentally determined values.
Factors Influencing Stereoselectivity
The stereochemical outcome of a catalytic cyclopropanation is determined by the subtle interplay of steric and electronic interactions in the transition state. DFT calculations help to dissect these contributions.
Performance Comparison of DFT in Catalytic Cyclopropanation
The following sections provide a comparative overview of DFT's predictive power across different catalytic systems.
Rhodium-Catalyzed Cyclopropanation
Rhodium(II) complexes are highly effective catalysts for the cyclopropanation of olefins with diazo compounds. DFT calculations have been successfully employed to predict both diastereoselectivity and enantioselectivity in these reactions.
One notable study investigated the Rh(II)-catalyzed reaction between diazooxindole and styrene.[1] The calculations accurately predicted the high trans-diastereoselectivity and the enantiomeric excess observed experimentally. The study highlighted the importance of π-π stacking and CH-π interactions between the catalyst and the substrates in determining the stereochemical outcome.[1]
| Catalyst System | Reactants | DFT Functional/Basis Set | Predicted Outcome (ΔΔG‡) | Experimental Outcome | Reference |
| Rh₂(OAc)₄ | Diazooxindole + Styrene | M06/6-31G(d,p) & SDD for Rh | High trans selectivity | >99:1 dr (trans:cis) | [1] |
| Rh₂(S-PTTL)₄ | Diazooxindole + Styrene | M06/6-31G(d,p) & SDD for Rh | 2.5 kcal/mol favoring (1R,2S,3S) | 96% ee | [1] |
Copper-Catalyzed Cyclopropanation with Bis(oxazoline) Ligands
Copper complexes with chiral bis(oxazoline) (Box) ligands are widely used for enantioselective cyclopropanation. DFT studies have been instrumental in rationalizing the stereochemical course of these reactions. The calculations often reveal that steric repulsion between the bulky substituents on the oxazoline ring and the approaching olefin dictates the facial selectivity.
| Catalyst System | Reactants | DFT Functional/Basis Set | Predicted Outcome (ΔΔG‡) | Experimental Outcome | Reference |
| Cu(I)-Box | Ethyl diazoacetate + Styrene | B3LYP/6-31G(d) | Favorable approach to one face | High enantioselectivity | [2] |
Boron Lewis Acid-Catalyzed Cyclopropanation
Metal-free catalysis is a growing area of interest. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the diastereoselective cyclopropanation of styrenes with aryldiazoacetates. DFT calculations have been crucial in elucidating the reaction mechanism and the origin of the observed diastereoselectivity.[3][4] The calculations suggest that the reaction proceeds via an O-bound boron-activated aryldiazoacetate, and that the high diastereoselectivity arises from minimizing steric hindrance and maximizing favorable π-π stacking interactions in the transition state.[4]
| Catalyst System | Reactants | DFT Functional/Basis Set | Predicted Outcome (ΔΔG‡) | Experimental Outcome | Reference |
| B(C₆F₅)₃ | Aryldiazodiacetate + Styrene | B3LYP-D3/6-31G* | 2.1 kcal/mol favoring Z-isomer | High Z-selectivity | [5][6] |
Biocatalytic Cyclopropanation with Engineered Enzymes
The use of enzymes for cyclopropanation offers a sustainable and highly selective alternative to traditional metal catalysis. A computational design workflow combining DFT and Rosetta modeling has been used to engineer "cyclopropanases" with tailored stereoselectivity.[1] DFT calculations are used to compute the four possible transition state stereoisomers for the attack of an olefin on an iron-porphyrin-carbene intermediate.[1] This information is then used to guide mutations in the enzyme's active site to stabilize the desired transition state. This approach has successfully led to the creation of biocatalysts with high and predictable trans-(1R,2R), cis-(1S,2R), or cis-(1R,2S) stereoselectivity.[1]
| Catalyst System | Reactants | Computational Method | Predicted Outcome | Experimental Outcome | Reference |
| Engineered Myoglobin | Ethyl diazoacetate + Styrene | DFT + Rosetta Modeling | Designed for specific stereoisomer | Up to 99% de and 99% ee | [1] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation of Diazooxindole with Styrene: [1] To a solution of the Rh(II) catalyst (1 mol%) in a suitable solvent (e.g., CH₂Cl₂) is added the diazooxindole (1.0 equiv). Styrene (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature until the diazo compound is consumed (as monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclopropane product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for B(C₆F₅)₃-Catalyzed Cyclopropanation of Aryldiazodiacetate with Styrene: [4] In a glovebox, an oven-dried vial is charged with B(C₆F₅)₃ (5 mol%), the aryldiazodiacetate (1.0 equiv), and solvent (e.g., toluene). The vial is sealed and stirred at the desired temperature (e.g., 140 °C) for the specified time. After cooling to room temperature, the reaction mixture is concentrated and purified by flash chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.
General Procedure for Biocatalytic Cyclopropanation using Engineered Myoglobin: [7] In an anaerobic chamber, a solution of the engineered myoglobin variant in buffer (e.g., potassium phosphate buffer, pH 7.0) is prepared. To this solution is added the olefin substrate (e.g., styrene) and a reducing agent (e.g., sodium dithionite). The reaction is initiated by the addition of the diazo compound (e.g., ethyl diazoacetate) and stirred at room temperature. The reaction is quenched by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is dried, concentrated, and the product is purified by flash chromatography. The diastereomeric and enantiomeric excesses are determined by chiral GC or HPLC analysis.
Conclusion
DFT calculations have proven to be a powerful and reliable tool for predicting the stereochemical outcomes of a wide range of cyclopropanation reactions. The accuracy of the predictions, particularly when modern functionals that account for dispersion forces are used, is often in excellent agreement with experimental results. This predictive capability allows for the rational design of catalysts and reaction conditions to achieve a desired stereoisomer, accelerating the discovery and development of new chemical entities. As computational methods continue to improve in accuracy and efficiency, the role of DFT in guiding synthetic chemistry is set to become even more prominent.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sas.rochester.edu [sas.rochester.edu]
Analysis of reaction mechanisms: concerted vs. stepwise pathways in cyclopropanation
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for controlling reaction outcomes and designing novel synthetic strategies. Cyclopropanation, a fundamental transformation in organic chemistry for the synthesis of three-membered rings, can proceed through distinct mechanistic pathways: a single-step concerted process or a multi-step stepwise route. This guide provides a comprehensive comparison of these two pathways, supported by experimental data, detailed protocols, and visual representations to aid in mechanistic elucidation.
The stereochemical outcome of a cyclopropanation reaction is a primary indicator of its underlying mechanism. Concerted pathways, where both new carbon-carbon bonds are formed in a single transition state, are characteristically stereospecific. This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. In contrast, stepwise mechanisms, which involve the formation of an intermediate, often lead to a loss of stereochemical information, resulting in a mixture of diastereomers.
Quantitative Analysis of Reaction Mechanisms
To quantitatively differentiate between concerted and stepwise pathways, several experimental and computational techniques are employed. These include the analysis of product diastereomeric ratios, the measurement of kinetic isotope effects (KIEs), and the calculation of reaction energy barriers.
Table 1: Comparison of Diastereomeric Ratios in Concerted and Stepwise Cyclopropanation
| Reaction Type | Reactants | Catalyst/Reagent | Mechanism | Diastereomeric Ratio (trans:cis or syn:anti) | Reference |
| Simmons-Smith | cis-Stilbene | CH₂I₂/Zn-Cu | Concerted | >99:1 (cis isomer) | [1] |
| Simmons-Smith | trans-Stilbene | CH₂I₂/Zn-Cu | Concerted | >99:1 (trans isomer) | [1] |
| Rh-catalyzed | Styrene + Ethyl Diazoacetate | Rh₂(OAc)₄ | Concerted | High (typically >95:5 for trans) | [2] |
| Radical Cyclopropanation | Styrene + Diiodomethane | Photochemical | Stepwise (Radical) | Low (e.g., 1:1 to 3:1) | [2] |
| Michael-initiated Ring Closure | Chalcone + Dimethylsulfoxonium Methylide | Base | Stepwise (Anionic) | Variable, often moderate to high | [3] |
Table 2: Kinetic Isotope Effects (KIEs) in Cyclopropanation
The kinetic isotope effect, the ratio of the reaction rate of a substrate with a light isotope to that with a heavy isotope (kH/kD or k¹²C/k¹³C), provides insight into the transition state structure. A significant primary KIE suggests that the bond to the isotopic atom is being broken or formed in the rate-determining step.
| Reaction | Isotopic Substitution | Observed KIE (k_light/k_heavy) | Interpretation | Reference |
| Rh-catalyzed cyclopropanation of styrene | ¹³C at carbene carbon | 1.02 - 1.04 | Indicates significant C-C bond formation in the transition state. | [4] |
| Co-porphyrin catalyzed C-H alkylation | Deuteration at C-H bond | 1.31 ± 0.11 | Small KIE suggests C-H bond cleavage is not the rate-determining step. | [4] |
Table 3: Computational Analysis of Reaction Energy Barriers
Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of a reaction, allowing for the comparison of activation barriers for different mechanistic pathways.
| Reaction System | Pathway | Calculated Activation Barrier (kcal/mol) | Conclusion | Reference |
| B(C₆F₅)₃-catalyzed cyclopropanation of styrene | Concerted | 15-20 | Energetically favorable. | [5][6] |
| B(C₆F₅)₃-catalyzed cyclopropanation of styrene | Stepwise (Diradical) | >30 | Significantly higher barrier, less likely pathway. | [5][6] |
| Dehydro-Diels-Alder (Enyne + Ethylene) | Concerted | Lower Barrier | Favored pathway. | [7] |
| Dehydro-Diels-Alder (Enyne + Ethylene) | Stepwise (Diradical) | 5.2-6.6 kcal/mol higher | Disfavored pathway. | [7] |
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanistic pathways and experimental workflows discussed.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable data to support mechanistic hypotheses. Below are protocols for key experiments.
Protocol 1: Simmons-Smith Cyclopropanation (Concerted)
Materials:
-
Alkene (e.g., cis-stilbene)
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of zinc-copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add a solution of diiodomethane in diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the gray suspension for 30-60 minutes.
-
Cool the mixture to room temperature and add a solution of the alkene in diethyl ether.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Analyze the stereochemistry of the product using ¹H NMR, ¹³C NMR, and/or chiral GC/HPLC to determine the diastereomeric ratio.
Protocol 2: Kinetic Isotope Effect (KIE) Measurement by NMR
Principle: This protocol describes a competition experiment where a mixture of the unlabeled and isotopically labeled (e.g., ¹³C) substrate is subjected to the reaction conditions. The KIE is determined by measuring the change in the isotopic ratio of the starting material or product at different reaction conversions using quantitative NMR spectroscopy.
Procedure:
-
Prepare a stock solution containing a known mixture of the unlabeled and ¹³C-labeled alkene.
-
Initiate the cyclopropanation reaction using the prepared stock solution.
-
Withdraw aliquots from the reaction mixture at various time points (e.g., 0%, 25%, 50%, 75%, and >95% conversion as determined by a preliminary kinetic run).
-
Quench the reaction in each aliquot immediately.
-
Isolate the unreacted starting material and/or the cyclopropane product from each aliquot, typically by flash chromatography.
-
For each sample, acquire a quantitative ¹³C NMR spectrum. To ensure accurate quantification, use a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbons being analyzed and inverse-gated proton decoupling.
-
Determine the ratio of the integrated peak areas of a specific carbon in the labeled and unlabeled species.
-
The KIE can be calculated from the isotopic ratios of the starting material at different conversions using the appropriate equations.
Protocol 3: Stereochemical Analysis by Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., Chirasil-Dex).
Procedure:
-
Prepare a standard solution of the purified cyclopropane product in a suitable volatile solvent (e.g., hexane or diethyl ether).
-
Develop a GC method to separate the diastereomers and/or enantiomers of the cyclopropane. This involves optimizing the temperature program, carrier gas flow rate, and injector/detector temperatures.
-
Inject the standard solution to determine the retention times of the different stereoisomers.
-
Inject a sample of the crude or purified reaction product.
-
Integrate the peak areas of the separated stereoisomers.
-
The diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) is calculated from the ratio of the integrated peak areas.
Conclusion
The distinction between concerted and stepwise mechanisms in cyclopropanation is critical for controlling the stereochemical outcome of the reaction. The stereospecificity of concerted reactions, such as the Simmons-Smith reaction, provides a powerful tool for asymmetric synthesis. Stepwise pathways, while often less stereocontrolled, can be influenced by the choice of catalyst and reaction conditions. By employing a combination of stereochemical analysis, kinetic isotope effect measurements, and computational modeling, researchers can gain a detailed understanding of the reaction mechanism, enabling the rational design of more efficient and selective cyclopropanation methods for applications in drug discovery and materials science.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted vs stepwise mechanisms in dehydro-Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-acetoxycyclopropanecarboxylate: A Procedural Guide
For researchers and laboratory personnel, the responsible management and disposal of chemical waste is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed operational plan for the proper disposal of Ethyl 2-acetoxycyclopropanecarboxylate, a process demanding careful adherence to safety protocols to mitigate potential risks.
I. Hazard Profile and Safety Data
| Property | Value | Source |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor.H315: Causes skin irritation. | [1] |
| Signal Word | Danger | [1][2] |
| Physical State | Liquid | [2] |
| Appearance | Light yellow (for similar compounds) | [2] |
| Boiling Point | 129 - 133 °C @ 760 mmHg (for a similar compound) | [2] |
| Flash Point | 18 °C / 64.4 °F (for a similar compound) | [2] |
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate personal protective equipment. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Hand Protection : Wear chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices after handling the chemical.
-
Eye/Face Protection : Use safety goggles or a face shield.
-
Skin and Body Protection : A lab coat is mandatory. For larger spills, additional protective clothing may be necessary.
III. Step-by-Step Disposal Protocol
The disposal of this compound must always comply with local, state, and federal regulations. The following is a general procedural guide based on best practices for flammable and hazardous chemical compounds.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container : Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Container Integrity : Ensure the waste container is in good condition, compatible with the chemical, and kept tightly closed when not in use.[3][4]
Step 2: Storage
-
Ventilation : Store the waste container in a well-ventilated area.[3][4]
-
Ignition Sources : Keep the container away from heat, sparks, open flames, and other sources of ignition.[2][4] Grounding of the container and receiving equipment is necessary to prevent static discharge.[2]
-
Incompatible Materials : Store separately from acids, bases, strong oxidizing agents, and strong reducing agents.[2]
-
Security : Store in a locked-up area to restrict unauthorized access.[3]
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Minor Spills :
-
Major Spills :
Step 4: Final Disposal
-
Authorized Collection : Arrange for the collection of the hazardous waste by an authorized and licensed waste disposal contractor.[2][3][4][5]
-
Regulatory Compliance : Ensure that the disposal method complies with all local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly classifying their waste.[2]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 2-acetoxycyclopropanecarboxylate
This guide provides essential, immediate safety and logistical information for handling Ethyl 2-acetoxycyclopropanecarboxylate, tailored for researchers, scientists, and drug development professionals. The information is designed to build trust by providing value beyond the product itself, ensuring safe laboratory operations.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate personal protective equipment. Based on the handling of similar ester compounds, the following PPE is recommended.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Essential to protect eyes from splashes. Eyewear should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield provides additional protection. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling esters.[2][3] Always inspect gloves for integrity before use and wash hands after removal.[4][5] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact.[2] For larger quantities or splash potential, a chemical-resistant apron is advised. |
| Respiratory Protection | Not generally required with adequate ventilation | Work should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[6][7] If aerosols may be generated, a NIOSH-approved respirator may be necessary based on a risk assessment.[2] |
| Foot Protection | Closed-toe shoes | Required to protect feet from potential spills. Perforated shoes or sandals are not appropriate.[6] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is crucial for minimizing exposure risks and ensuring experimental consistency.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling, ensure you are familiar with the potential hazards by reviewing safety information for similar compounds.
-
Verify that all necessary PPE is available and in good condition.
-
Know the location of emergency equipment such as safety showers, eyewash stations, and fire extinguishers.[6]
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use compatible labware (e.g., glass, Teflon®).
-
Keep containers tightly closed when not in use to prevent the release of vapors.[8][9]
-
Ground/bond container and receiving equipment when transferring to prevent static discharge, especially for flammable liquids.[1]
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled waste container.
-
For larger spills, evacuate the area and contact your institution's EHS department.
-
Ensure a spill kit is readily available.[10]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][8]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
Proper chemical waste disposal is critical to protect the environment and comply with regulations.
Procedure for Waste Disposal:
-
Waste Characterization: Unused this compound and any materials contaminated with it should be considered hazardous chemical waste.
-
Containerization:
-
Collect all waste in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Do not mix with incompatible waste streams.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.[10] Do not dispose of down the drain.[4]
Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. mcrsafety.com [mcrsafety.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. saffronchemicals.com [saffronchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
